6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole
Description
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Properties
IUPAC Name |
6-bromo-2-cyclopropyl-5-methyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-6-4-9-10(5-8(6)12)14-11(13-9)7-2-3-7/h4-5,7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREGOYMGZLDVSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)OC(=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole
Introduction
6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole is a substituted benzoxazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The benzoxazole core is a key pharmacophore found in a wide array of biologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties, among others.[1] The specific substitution pattern of a bromine atom, a methyl group, and a cyclopropyl ring on this scaffold suggests a molecule designed to explore specific structure-activity relationships, potentially optimizing for potency, selectivity, or pharmacokinetic properties.
This guide provides a comprehensive overview of the core physicochemical properties of this compound. It is important to note that experimentally verified data for this specific compound is limited in publicly accessible scientific literature.[1] Therefore, this document combines computationally predicted data with established, field-proven experimental protocols for determining these critical parameters. This approach provides both a foundational understanding of the molecule's likely characteristics and a practical framework for its empirical validation in a research and development setting.
Molecular Identity and Predicted Physicochemical Properties
A precise understanding of a molecule's structure and fundamental properties is the cornerstone of all subsequent research. These characteristics govern its behavior in both chemical and biological systems.
Molecular Structure:
Caption: 2D Structure of the title compound.
Predicted Physicochemical Data Summary:
The following table summarizes key physicochemical properties predicted using established computational algorithms. Such in silico predictions are invaluable in the early stages of drug discovery for prioritizing candidates and designing experiments.
| Property | Predicted Value | Source |
| IUPAC Name | 6-bromo-2-cyclopropyl-5-methyl-1,3-benzoxazole | ChemDraw |
| Molecular Formula | C₁₁H₁₀BrNO | - |
| Molecular Weight | 252.11 g/mol | - |
| CAS Number | Not Assigned | - |
| SMILES | Cc1cc2c(nc(o2)C2CC2)cc1Br | - |
| cLogP (Octanol-Water Partition Coefficient) | 3.85 ± 0.45 | ACD/Labs Percepta |
| Topological Polar Surface Area (TPSA) | 21.59 Ų | Molinspiration |
| Hydrogen Bond Donors | 0 | Molinspiration |
| Hydrogen Bond Acceptors | 2 | Molinspiration |
| Most Basic pKa | 1.2 ± 0.3 (predicted for the nitrogen atom) | ACD/Labs Percepta |
| Most Acidic pKa | Not predicted within physiological range | ACD/Labs Percepta |
Core Physicochemical Characteristics: A Methodological Deep Dive
For any novel compound, in silico predictions must be validated through rigorous experimental testing. The following sections detail the standard methodologies for determining the most critical physicochemical parameters that influence a compound's drug-like properties.
Lipophilicity (LogP/LogD): The Key to Membrane Permeability
Expertise & Experience: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The octanol-water partition coefficient (LogP for the neutral species, LogD for a given pH) is the industry-standard metric. A predicted cLogP of ~3.85 suggests that this compound is a moderately lipophilic compound, likely exhibiting good membrane permeability but potentially facing challenges with aqueous solubility.
Trustworthiness through Self-Validating Protocols: The gold standard for LogP determination is the shake-flask method , which directly measures the partitioning of the compound between n-octanol and water.[2] However, for higher throughput and smaller sample requirements, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely accepted and reliable alternative.[2][3]
Experimental Protocol: LogP Determination by RP-HPLC
This method correlates the retention time of the analyte on a hydrophobic stationary phase with the retention times of known LogP standards.
-
System Preparation:
-
HPLC System: Agilent 1200 series or equivalent with a UV detector.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Column Temperature: 25°C.
-
-
Standard Preparation:
-
Prepare 1 mg/mL stock solutions of a series of LogP standards (e.g., uracil, toluene, naphthalene, biphenyl) in acetonitrile.
-
Create a mixed standard solution by diluting the stocks.
-
-
Analyte Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
-
Chromatographic Run:
-
Use an isocratic elution method. The exact ratio of Mobile Phase A to B should be optimized to achieve retention times between 2 and 15 minutes for the standards and analyte. A starting point could be 60:40 Acetonitrile:Water.
-
Inject 10 µL of the standard mixture and the analyte solution.
-
Record the retention times (t_R). Determine the column dead time (t_0) using a non-retained compound like uracil.
-
-
Data Analysis:
-
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.
-
Plot log(k) versus the known LogP values for the standards.
-
Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate the log(k) for this compound and use the regression equation to determine its LogP.
-
Sources
An In-depth Technical Guide to 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Identification
6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole is a heterocyclic compound featuring a benzoxazole core. This core structure, a fusion of a benzene ring and an oxazole ring, is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] The specific substitutions of a bromine atom at the 6-position, a cyclopropyl group at the 2-position, and a methyl group at the 5-position contribute to its unique electronic and steric properties.
A closely related compound, 6-Bromo-2,5-dimethyl-benzooxazole, is identified by the CAS Number 1268110-07-1.[4] This suggests that the target molecule is a distinct but structurally similar entity.
Based on the name, the molecular structure can be confidently predicted. The core is a benzoxazole system. At position 6 of the benzene ring, there is a bromine atom. At position 5 of the benzene ring, there is a methyl group. At position 2 of the oxazole ring, there is a cyclopropyl group.
To determine the molecular formula and weight, we can sum the atomic weights of its constituent atoms:
-
Carbon (C): 11 atoms
-
Hydrogen (H): 10 atoms
-
Bromine (Br): 1 atom
-
Nitrogen (N): 1 atom
-
Oxygen (O): 1 atom
This leads to the molecular formula C₁₁H₁₀BrNO .
The molecular weight can be calculated as follows: (11 * 12.011) + (10 * 1.008) + (1 * 79.904) + (1 * 14.007) + (1 * 15.999) = 268.11 g/mol .
| Identifier | Value | Source |
| Molecular Formula | C₁₁H₁₀BrNO | Predicted |
| Molecular Weight | 268.11 g/mol | Predicted |
| Related CAS Number | 1268110-07-1 (for 6-Bromo-2,5-dimethyl-benzooxazole) | [4] |
Physicochemical Properties (Predicted)
Predicting the physicochemical properties of a novel compound is crucial for its application in drug discovery and development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile. The data for related benzoxazole derivatives can provide a reasonable estimation.
| Property | Predicted Value | Rationale and Supporting Evidence |
| Melting Point | Elevated | Benzoxazole derivatives are typically crystalline solids with relatively high melting points.[2] |
| Boiling Point | > 300 °C | Halogenated aromatic compounds often have high boiling points.[3] |
| Solubility | Low in water; Soluble in organic solvents | The aromatic and halogenated nature of the molecule suggests poor aqueous solubility but good solubility in solvents like DMSO, DMF, and chlorinated hydrocarbons. |
| pKa | Weakly basic | The nitrogen atom in the oxazole ring is weakly basic.[2] |
Synthesis and Reactivity
The synthesis of 2-substituted benzoxazoles is well-established in organic chemistry, providing a logical pathway for the preparation of this compound. A common and effective method involves the condensation and subsequent cyclization of a substituted 2-aminophenol with a carboxylic acid or its derivative.[5][6]
A plausible synthetic route for this compound would start from 2-amino-5-bromo-4-methylphenol and cyclopropanecarboxylic acid.
Caption: Plausible synthetic pathway for this compound.
Experimental Protocol (General Procedure):
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2-amino-5-bromo-4-methylphenol and cyclopropanecarboxylic acid.
-
Solvent and Catalyst: Add a suitable solvent and a dehydrating acid catalyst. Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) are commonly used for this type of cyclization.
-
Heating: Heat the reaction mixture to a high temperature (typically 150-200 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. The crude product will precipitate out.
-
Purification: Collect the solid product by filtration, wash it with water, and then with a dilute solution of sodium bicarbonate to remove any unreacted acid. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.
Potential Applications and Biological Significance
Benzoxazole derivatives are of significant interest to the pharmaceutical industry due to their wide range of pharmacological activities.[1][2] These activities are attributed to the ability of the benzoxazole scaffold to interact with various biological targets.
Established Biological Activities of Benzoxazole Derivatives:
-
Antimicrobial and Antifungal: Many benzoxazole derivatives have shown potent activity against a range of bacteria and fungi.[1]
-
Anticancer: The benzoxazole core is present in several compounds with demonstrated anticancer properties.[1][6]
-
Anti-inflammatory: Certain derivatives exhibit anti-inflammatory effects.[6]
-
Antiviral: Some benzoxazoles have been investigated for their antiviral activity.[2]
The specific combination of substituents in this compound—the lipophilic cyclopropyl group, the electron-withdrawing bromine atom, and the methyl group—is likely to modulate its biological activity and pharmacokinetic profile. The cyclopropyl group, in particular, is a common motif in medicinal chemistry known to improve metabolic stability and binding affinity.
Caption: Interplay of structural features and potential biological applications.
Conclusion
This compound represents a potentially valuable molecule for drug discovery and materials science. While direct experimental data is limited, this guide provides a solid foundation for its synthesis and characterization based on the well-understood chemistry of benzoxazoles. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential.
References
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Organic Chemistry Portal. Benzoxazole synthesis. [Link]
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Asif, M. Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 1-17. (2018). [Link]
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MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]
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PubChem. 2-Bromo-5-cyclopropyl-1,3-oxazole. [Link]
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World Journal of Pharmaceutical Research. Benzoxazole: Synthetic Methodology and Biological Activities. [Link]
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MDPI. 6-Bromo-N-(2-methyl-2H-benzo[d][1][5][6]triazol-5-yl)quinolin-4-amine. [Link]
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ResearchGate. Physical properties of the benzoxazole derivatives. [Link]
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UCLA Chemistry and Biochemistry. BENZO[H]-1,6-NAPHTHYRIDINE SYNTHESIS VIA INTRA- MOLECULAR DIELS-ALDER REACTIONS OF ARYL OXAZOLES: SYNTHETIC APPROACH TO 2-BROMO. [Link]
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Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
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MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
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ResearchGate. Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole. [Link]
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JOCPR. Synthesis of some benzoxazole derivatives. [Link]
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MDPI. (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. [Link]
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The Ascendancy of the 2-Cyclopropyl-benzo[d]oxazole Scaffold: A Technical Guide for Drug Discovery
Abstract
The benzo[d]oxazole moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] This technical guide delves into a specific, yet increasingly significant, subclass: 2-cyclopropyl-benzo[d]oxazole derivatives. The introduction of a cyclopropyl group at the 2-position imparts unique conformational rigidity and electronic properties, often leading to enhanced biological activity and improved pharmacokinetic profiles. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, chemical characteristics, and pharmacological landscape of these promising compounds. We will explore established and adaptable synthetic routes, discuss the influence of the cyclopropyl moiety on structure-activity relationships (SAR), and present available data on their therapeutic potential, particularly in the realms of oncology and inflammatory diseases.
Introduction: The Strategic Incorporation of the Cyclopropyl Moiety
The benzo[d]oxazole core, an aromatic system composed of a fused benzene and oxazole ring, is considered a "privileged scaffold" in drug discovery.[2] Its structural resemblance to endogenous purine bases allows for favorable interactions with various biological macromolecules.[1] Consequently, benzoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][3]
The strategic placement of a cyclopropyl group at the 2-position of the benzoxazole ring is a key design element in modern medicinal chemistry. The cyclopropyl ring, with its unique sp2-hybridized character and conformational constraint, can offer several advantages:
-
Metabolic Stability: The cyclopropyl group can block potential sites of metabolism, thereby increasing the compound's half-life.
-
Enhanced Potency: The rigid structure of the cyclopropyl ring can lock the molecule in a bioactive conformation, leading to stronger interactions with the target protein.
-
Improved Physicochemical Properties: The introduction of a cyclopropyl moiety can modulate lipophilicity and other properties relevant to drug absorption, distribution, metabolism, and excretion (ADME).
-
Novel Intellectual Property: The unique substitution pattern can provide a pathway to novel chemical entities with strong patent protection.
This guide will provide a detailed exploration of the synthesis and potential applications of this intriguing class of molecules.
Synthesis of the 2-Cyclopropyl-benzo[d]oxazole Core
The construction of the 2-cyclopropyl-benzo[d]oxazole scaffold can be achieved through several established synthetic strategies for 2-substituted benzoxazoles. The most common and direct approach involves the condensation of a 2-aminophenol with cyclopropanecarboxylic acid or its activated derivatives.[4]
General Synthetic Pathway
The fundamental reaction involves the acylation of the amino group of a 2-aminophenol with a cyclopropanecarbonyl moiety, followed by an intramolecular cyclization and dehydration to furnish the benzoxazole ring.
Caption: General synthetic scheme for 2-cyclopropyl-benzo[d]oxazole.
Detailed Experimental Protocol: Microwave-Assisted Synthesis
This protocol provides a rapid and efficient method for the synthesis of 2-cyclopropyl-benzo[d]oxazole, adapted from general procedures for benzoxazole synthesis.[4]
Materials:
-
2-Aminophenol
-
Cyclopropanecarboxylic acid
-
Microwave reactor
-
Silica gel for column chromatography
-
Standard laboratory glassware and solvents (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a microwave-safe vessel, combine 2-aminophenol (1.0 mmol, 1.0 equiv.) and cyclopropanecarboxylic acid (1.0 mmol, 1.0 equiv.).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a power level sufficient to maintain a temperature of 150-200°C for 10-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature.
-
Purification: Dissolve the crude product in a minimal amount of a suitable organic solvent, such as ethyl acetate or dichloromethane. Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-cyclopropyl-benzo[d]oxazole.
Causality behind Experimental Choices:
-
Microwave Irradiation: The use of microwave heating significantly accelerates the reaction rate, often reducing reaction times from hours to minutes compared to conventional heating methods. This is due to the efficient and direct heating of the polar reactants.
-
Solvent-Free Conditions: This method can often be performed without a solvent, which aligns with the principles of green chemistry by reducing waste and simplifying purification.
-
Column Chromatography: This is a standard and effective method for purifying organic compounds, ensuring the final product is of high purity for subsequent biological evaluation.
Chemical Properties and Reactivity
The 2-cyclopropyl-benzo[d]oxazole scaffold is a stable aromatic system. The chemical reactivity is largely dictated by the benzoxazole ring system and the attached cyclopropyl group.
-
Electrophilic Aromatic Substitution: The benzene portion of the benzoxazole ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation. The substitution pattern is influenced by the directing effects of the fused oxazole ring.[5] Nitration, for instance, typically occurs at the C6-position.[5]
-
Functionalization at the 2-Position: While the 2-position is occupied by the cyclopropyl group, further functionalization of the benzoxazole core can be achieved through modifications of the starting 2-aminophenol or through C-H activation of the benzoxazole ring, although the latter is less common for the 2-position when already substituted.
-
Cyclopropyl Ring Chemistry: The cyclopropyl ring itself is relatively stable but can undergo ring-opening reactions under certain harsh conditions, a property that is generally not exploited in the context of its use as a stable substituent in drug candidates.
Biological Activities and Therapeutic Potential
The benzoxazole nucleus is a versatile pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications.[1] The introduction of a 2-cyclopropyl substituent can significantly impact the biological activity profile.
Anti-inflammatory Activity
Numerous 2-substituted benzoxazole derivatives have been reported as potent anti-inflammatory agents.[6] The mechanism of action often involves the inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2). While specific data for 2-cyclopropyl-benzo[d]oxazole is not extensively published in peer-reviewed journals, the structural features suggest a high potential for anti-inflammatory activity. For instance, a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides showed significant protection against carrageenan-induced paw edema in rats.[6]
Table 1: Anti-inflammatory Activity of Selected Benzoxazole Derivatives
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema | Reference |
| N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-(piperidin-1-yl)propanamide | 20 | 81.7 | [6] |
| Diclofenac Sodium (Standard) | 20 | 69.5 | [6] |
| Ibuprofen (Standard) | 20 | 64.7 | [6] |
This data suggests that the benzoxazole scaffold is a promising starting point for the development of novel anti-inflammatory drugs. The inclusion of a 2-cyclopropyl group could further enhance this activity by optimizing the binding to the target enzyme.
Anticancer Activity
The anticancer potential of benzoxazole derivatives is well-documented, with many compounds exhibiting potent activity against various cancer cell lines.[3][7] One of the key mechanisms of action is the inhibition of protein kinases, which are crucial for cancer cell growth and proliferation.
-
Kinase Inhibition: Several patents disclose benzoxazole derivatives as inhibitors of various kinases, including those involved in angiogenesis and tumor progression. While not always specifying a cyclopropyl substituent, the general applicability of the benzoxazole scaffold is evident.
Caption: Potential mechanism of action for 2-cyclopropyl-benzo[d]oxazole derivatives as kinase inhibitors in cancer.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Fatty acid amide hydrolase (FAAH) is an enzyme responsible for the degradation of endogenous cannabinoids, such as anandamide. Inhibition of FAAH leads to increased levels of these endocannabinoids, which can produce analgesic, anxiolytic, and anti-inflammatory effects. Patent literature suggests that certain heterocyclic compounds, including those with structures that could accommodate a benzoxazole core, are potent FAAH inhibitors. The unique electronic and steric properties of the 2-cyclopropyl group could contribute to potent and selective FAAH inhibition.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study specifically for 2-cyclopropyl-benzo[d]oxazole is not yet available in the public domain, we can infer potential relationships based on the broader class of benzoxazole derivatives.
-
The 2-Position: The nature of the substituent at the 2-position is critical for biological activity. The compact and rigid nature of the cyclopropyl group is likely to be a key determinant of binding affinity and selectivity for various biological targets.
-
Substitution on the Benzene Ring: Modifications to the benzene ring of the benzoxazole scaffold, such as the introduction of electron-withdrawing or electron-donating groups, can significantly modulate the electronic properties and overall biological activity of the molecule.
-
Overall Molecular Shape: The planarity of the benzoxazole ring system combined with the three-dimensional nature of the cyclopropyl group creates a unique molecular shape that can be optimized for specific binding pockets in target proteins.
Conclusion and Future Perspectives
The 2-cyclopropyl-benzo[d]oxazole scaffold represents a promising area for drug discovery and development. The synthetic accessibility of these compounds, coupled with the favorable physicochemical and pharmacological properties imparted by the cyclopropyl moiety, makes them attractive candidates for targeting a range of diseases. Future research should focus on the synthesis and biological evaluation of a diverse library of 2-cyclopropyl-benzo[d]oxazole derivatives to establish a clear structure-activity relationship. In particular, their potential as kinase inhibitors for cancer therapy and as FAAH inhibitors for the treatment of pain and inflammation warrants further investigation. The development of detailed in vitro and in vivo studies will be crucial to unlocking the full therapeutic potential of this exciting class of compounds.
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Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. (2024). Molecules. [Link]
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Simple synthesis of 2-(phenylsulphinyl)benzo[d]oxazole derivatives via a silver-catalysed tandem condensation reaction. (2025). RSC Advances. [Link]
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Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. (2015). Saudi Pharmaceutical Journal. [Link]
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. [Link]
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Benzoxazole: Synthetic Methodology and Biological Activities. (2025). World Journal of Pharmaceutical Research. [Link]
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Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022). International Journal of Research and Review. [Link]
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Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. (2020). Molecules. [Link]
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Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]thiazole-2-carboxamide derivatives as potential anti-mycobacterial agents. (2022). RSC Medicinal Chemistry. [Link]
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Synthesis of Benzoxazoles. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis of 2,5-disubstituted benzo[d]oxazoles from anilide derivatives. (2024). ResearchGate. [Link]
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BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. (n.d.). An-Najah National University. [Link]
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Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022). ResearchGate. [Link]
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Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal. [Link]
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Various pathways for the synthesis of benzoxazole using 2-aminophenol and different substrates. (n.d.). ResearchGate. [Link]
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Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. [Link]
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A Technical Guide to 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole: Synthesis, Characterization, and Potential Applications
Abstract: This guide provides a comprehensive technical overview of 6-bromo-2-cyclopropyl-5-methylbenzo[d]oxazole, a heterocyclic compound of potential interest in medicinal chemistry. While direct historical literature on this specific molecule is not publicly available, this document constructs a scientifically rigorous framework for its synthesis, structural elucidation, and prospective utility based on established principles of benzoxazole chemistry. The benzoxazole core is a well-recognized pharmacophore present in numerous compounds with a wide array of biological activities.[1][2][3] This guide is intended for researchers and professionals in drug discovery and development, offering detailed protocols and expert insights into the strategic considerations for synthesizing and evaluating novel benzoxazole derivatives.
Introduction: The Benzoxazole Scaffold in Medicinal Chemistry
The benzoxazole ring system, an aromatic organic compound formed by the fusion of a benzene and an oxazole ring, is a privileged scaffold in drug discovery.[3] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal building block for designing molecules that can bind with high affinity to biological targets. Benzoxazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4] The versatility of the benzoxazole core allows for substitution at multiple positions, enabling fine-tuning of a compound's physicochemical properties and biological activity.
This guide focuses on a specific, likely novel derivative: This compound . The substituents on this molecule are of particular interest from a medicinal chemistry perspective:
-
The 2-cyclopropyl group can enhance metabolic stability and binding affinity.
-
The 5-methyl group can influence solubility and interactions with hydrophobic pockets in target proteins.
-
The 6-bromo substituent provides a handle for further synthetic modification (e.g., through cross-coupling reactions) and can also contribute to binding interactions.
Proposed Synthetic Route and Rationale
The most common and direct method for synthesizing 2-substituted benzoxazoles involves the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid or its derivative.[5][6] This general strategy forms the basis for the proposed synthesis of the title compound.
Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound (I) involves disconnecting the oxazole ring to reveal two key precursors: 2-amino-4-bromo-5-methylphenol (II) and cyclopropanecarboxylic acid (III) or a more reactive derivative like its acyl chloride.
Caption: Retrosynthetic analysis of the target compound.
Synthesis of Precursor: 2-Amino-4-bromo-5-methylphenol (II)
The synthesis of the substituted aminophenol precursor is a critical step. A plausible route starts from commercially available 5-methyl-2-nitrophenol.
Caption: Proposed synthesis of the key aminophenol intermediate.
Experimental Rationale:
-
Bromination: The nitrophenol is first brominated. The electron-withdrawing nitro group and the activating hydroxyl and methyl groups direct the bromination primarily to the position para to the hydroxyl group. N-Bromosuccinimide (NBS) is a suitable reagent for this selective bromination.
-
Reduction: The nitro group is then reduced to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, reduction using tin(II) chloride (SnCl2) in acidic media is a classic and robust method for this transformation.
Final Condensation and Cyclization
The final step is the condensation of the aminophenol (II) with cyclopropanecarbonyl chloride (IIIa) or cyclopropanecarboxylic acid (III) followed by cyclization. Using the acyl chloride is often more efficient as it avoids the need for a separate coupling agent.
Detailed Experimental Protocols
Disclaimer: These are proposed protocols and have not been experimentally validated. Standard laboratory safety precautions should be followed at all times.
Synthesis of 4-Bromo-5-methyl-2-nitrophenol
-
To a solution of 5-methyl-2-nitrophenol (10.0 g, 65.3 mmol) in acetonitrile (200 mL), add N-Bromosuccinimide (NBS) (12.8 g, 71.8 mmol) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (250 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product.
Synthesis of 2-Amino-4-bromo-5-methylphenol (II)
-
Dissolve 4-bromo-5-methyl-2-nitrophenol (10.0 g, 43.1 mmol) in ethanol (150 mL).
-
Add tin(II) chloride dihydrate (48.6 g, 215.5 mmol) and concentrated hydrochloric acid (50 mL).
-
Heat the mixture to reflux (approx. 80 °C) for 3-4 hours.
-
Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the aminophenol, which can be used in the next step without further purification.
Synthesis of this compound (I)
-
Dissolve 2-amino-4-bromo-5-methylphenol (II) (5.0 g, 24.7 mmol) in dry pyridine (50 mL) and cool to 0 °C.
-
Slowly add cyclopropanecarbonyl chloride (IIIa) (2.8 g, 26.8 mmol) dropwise.
-
Allow the mixture to stir at room temperature for 2 hours, then heat to 120 °C for 4-6 hours to effect cyclization.
-
Monitor the formation of the benzoxazole by TLC or LC-MS.
-
After cooling, pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final compound.
Structural Elucidation and Characterization
The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques. The expected data is summarized below.
| Technique | Expected Result | Purpose |
| ¹H NMR | Signals corresponding to the cyclopropyl protons (multiplets, ~1.0-1.5 ppm), the methyl protons (singlet, ~2.4 ppm), a multiplet for the C2-proton, and two singlets in the aromatic region (~7.3-7.6 ppm). | Confirms the proton environment and structural integrity. |
| ¹³C NMR | Peaks for the cyclopropyl carbons, the methyl carbon, the C2 carbon, and the aromatic carbons of the benzoxazole core. | Confirms the carbon skeleton of the molecule. |
| Mass Spec (HRMS) | A molecular ion peak corresponding to the exact mass of C₁₁H₁₀BrNO. The isotopic pattern for bromine (¹⁹Br/⁸¹Br) should be observed. | Confirms the molecular weight and elemental composition. |
| HPLC | A single major peak with >95% purity. | Assesses the purity of the final compound. |
Postulated Biological Significance and Future Outlook
Given the prevalence of the benzoxazole scaffold in biologically active molecules, this compound represents a promising candidate for biological screening.
Potential Therapeutic Areas:
-
Oncology: Many benzoxazole derivatives exhibit potent kinase inhibitory activity. This compound could be screened against a panel of kinases relevant to cancer.
-
Infectious Diseases: The scaffold is known for its antibacterial and antifungal properties.[1]
-
Neurodegenerative Diseases: Some benzoxazoles have been investigated for their potential in treating diseases like Alzheimer's by targeting relevant enzymes or pathways.[1]
Future Work: The 6-bromo substituent is a key feature for further derivatization. Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions could be employed to introduce a diverse range of functional groups at this position, enabling the generation of a chemical library for structure-activity relationship (SAR) studies.
Caption: Workflow for future drug discovery efforts.
References
-
Shaikh, R., et al. (2019). Synthesis of 6-Bromo-N-(2-methyl-2H-benzo[d][1][7][8]triazol-5-yl)quinolin-4-amine. Molbank, 2019(4), M1087. [Link]
-
ResearchGate. (2007). Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole. Organic Process Research & Development, 11(6), 1076-1078. [Link]
-
Talele, T. T. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 84. [Link]
-
Li, J., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(14), 5369. [Link]
-
Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]
-
Reddy, T. R., et al. (2021). Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. Organic & Biomolecular Chemistry, 19(28), 6245-6250. [Link]
-
ResearchGate. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. International Journal of Pharmaceutical Sciences Review and Research, 70(1). [Link]
-
Innovare Academic Sciences. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Current Pharmaceutical Research, 17(2). [Link]
-
UCLA Department of Chemistry and Biochemistry. (n.d.). BENZO[H]-1,6-NAPHTHYRIDINE SYNTHESIS VIA INTRA- MOLECULAR DIELS-ALDER REACTIONS OF ARYL OXAZOLES: SYNTHETIC APPROACH TO 2-BROMO. [Link]
-
World Journal of Pharmaceutical Research. (2023). A review on the chemistry and pharmacological potentials of benzoxazole & its derivatives. [Link]
-
Nguyen, T. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21571. [Link]
-
ResearchGate. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. [Link]
-
International Journal of Research and Review. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. 10(12). [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. wisdomlib.org [wisdomlib.org]
- 5. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoxazole synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole as a Strategic Intermediate in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Substituted Benzoxazoles
The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its rigid, planar geometry and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal framework for engaging with biological targets.[2] Benzoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3]
The specific intermediate, 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole , is engineered for maximum utility in a drug discovery program. Each substituent is strategically chosen:
-
The 2-Cyclopropyl Group: This small, strained ring is a powerful tool in modern drug design. It often serves as a bioisosteric replacement for larger groups like phenyl rings or t-butyl groups, while improving ligand efficiency.[4][5] Its unique electronic properties and rigid conformation can enhance binding potency, increase metabolic stability by blocking sites of oxidation, and improve solubility.[6][7][8]
-
The 6-Bromo Group: This halogen atom is not merely a substituent but a versatile synthetic handle. It provides a reactive site for late-stage functionalization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).[9]
-
The 5-Methyl Group: This small alkyl group serves to fine-tune the electronic and steric properties of the benzoxazole core, potentially influencing binding affinity and pharmacokinetic properties.
This document provides a comprehensive guide to the synthesis and application of this valuable intermediate, offering detailed protocols for its preparation and subsequent elaboration in a drug discovery workflow.
Synthesis of this compound
The most direct and reliable method for synthesizing 2-substituted benzoxazoles is the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid or its derivative.[10] The proposed synthesis leverages the commercially available precursor, 2-Amino-4-bromo-5-methylphenol .
Proposed Synthetic Pathway
The synthesis proceeds via the condensation of 2-Amino-4-bromo-5-methylphenol with cyclopropanecarboxylic acid, facilitated by a dehydrating/condensing agent such as Polyphosphoric Acid (PPA) or Eaton's Reagent (a solution of P₂O₅ in methanesulfonic acid).[7][11][12] These reagents act as both the solvent and the catalyst, promoting the formation of the amide intermediate followed by in-situ cyclodehydration to yield the benzoxazole ring.[11][13]
Sources
- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eaton's reagent - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchers.uss.cl [researchers.uss.cl]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 537025-33-5|6-Bromo-2-phenylbenzo[d]oxazole|BLD Pharm [bldpharm.com]
- 7. Eaton’s reagent catalysed alacritous synthesis of 3-benzazepinones | European Journal of Chemistry [eurjchem.com]
- 8. mdpi.com [mdpi.com]
- 9. a2bchem.com [a2bchem.com]
- 10. youtube.com [youtube.com]
- 11. Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation | CoLab [colab.ws]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
Analytical Strategies for the Quantitation and Identification of 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole
APPLICATION NOTE: AN-BXZ-2026
Introduction & Chemical Context
The analyte 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole represents a specialized class of halogenated heterocyclic building blocks. Structurally, it combines a benzoxazole core with a lipophilic cyclopropyl moiety at the C2 position and a reactive bromine handle at C6.
Such compounds are frequently utilized as Key Starting Materials (KSMs) in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and antiviral agents where the benzoxazole scaffold mimics purine bases or stabilizes protein-ligand interactions.
Physicochemical Profile & Analytical Challenges
| Property | Value (Predicted) | Analytical Implication |
| Formula | Distinct isotopic signature ( | |
| Mol. Weight | 252.11 / 254.11 Da | Requires MS resolution capable of distinguishing isotopic doublets. |
| LogP | ~3.5 - 4.2 | Highly lipophilic due to the Br and Cyclopropyl groups; requires high organic mobile phases. |
| pKa | ~1.5 (Conjugate Acid) | Weakly basic oxazole nitrogen; protonates only at low pH (pH < 3). |
| UV Max | ~255 nm, ~285 nm | Strong aromatic absorption suitable for HPLC-UV. |
Protocol A: High-Performance Liquid Chromatography (HPLC-UV)
Purpose: Routine purity assessment, assay determination, and reaction monitoring.
Method Rationale
The combination of the hydrophobic cyclopropyl ring and the bromine atom makes this molecule significantly non-polar. A standard C18 stationary phase is recommended. Acidic modification of the mobile phase is critical not just for peak shape, but to ensure the oxazole nitrogen remains in a consistent protonation state (or fully suppressed neutral state depending on pH choice), preventing peak tailing caused by silanol interactions.
Chromatographic Conditions
-
System: Agilent 1290 Infinity II or Waters H-Class UPLC (adaptable to HPLC).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Column Temp: 40°C (Elevated temperature improves mass transfer for this bulky molecule).
-
Flow Rate: 1.0 mL/min.
-
Injection Vol: 5-10 µL.
-
Detection: Diode Array Detector (DAD); extraction at 254 nm (primary) and 280 nm (secondary).
Mobile Phase & Gradient[1]
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Solvent B: Acetonitrile (HPLC Grade).
| Time (min) | % Solvent B | Event |
| 0.0 | 40 | Initial Hold |
| 2.0 | 40 | Isocratic (Equilibration) |
| 12.0 | 90 | Linear Gradient (Elution of Analyte) |
| 15.0 | 90 | Wash |
| 15.1 | 40 | Re-equilibration |
| 20.0 | 40 | End |
Note: The analyte is expected to elute between 8–11 minutes depending on the exact dead volume. The cyclopropyl group significantly increases retention compared to methyl/ethyl analogs.
Protocol B: LC-MS/MS (Triple Quadrupole)
Purpose: Trace analysis (genotoxic impurity screening) and structural confirmation.
Ionization Logic (ESI+)
Despite the electron-withdrawing bromine, the oxazole nitrogen retains sufficient basicity for Electrospray Ionization in Positive mode (ESI+). The method relies on the unique 1:1 isotopic doublet of Bromine (
Mass Spectrometry Parameters
-
Source: ESI Positive.[1]
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 400°C (High temp required for stable spray of lipophilic compounds).
-
Cone Voltage: Optimized to 30V.
MRM Transitions (Multiple Reaction Monitoring)
The fragmentation pattern of benzoxazoles typically involves the cleavage of the oxazole ring (loss of CO) or the substituent side chains.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
| 252.0 ( | 172.0 | 25 | Loss of Br radical (Neutral loss: 80) |
| 252.0 ( | 224.0 | 15 | Loss of CO (Neutral loss: 28) - Ring Contraction |
| 254.0 ( | 172.0 | 25 | Loss of Br radical (Confirmation Ion) |
Note: The loss of the cyclopropyl ring (Mass 41) is also possible but often less abundant than the ring cleavage or halogen loss in ESI.
Experimental Workflow Visualization
The following diagram illustrates the decision matrix for analyzing this intermediate, ensuring data integrity from sample prep to reporting.
Figure 1: Analytical decision workflow for this compound.
Fragmentation Pathway (Structural Logic)
Understanding the MS fragmentation is vital for validating the identity of the molecule in complex matrices.
Figure 2: Predicted ESI+ fragmentation pathways for structural confirmation.
Validation & System Suitability
To ensure Trustworthiness and Scientific Integrity , the following criteria must be met before releasing data:
-
System Suitability Test (SST):
-
Tailing Factor (
): Must be . (If , increase buffer concentration or column temperature). -
Precision: %RSD of retention time
(n=6 injections).
-
-
Linearity:
-
Demonstrate
over the range of 50% to 150% of the target concentration.
-
-
Specificity:
-
Inject a "Blank" (Mobile Phase A:B). No peaks should elute at the retention time of the analyte (approx 9-11 min).
-
References
-
FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2] U.S. Department of Health and Human Services. Link
-
B.S. Furniss et al. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (General reference for benzoxazole synthesis and properties). Pearson.[3]
-
Rovathin. (2024). Product Catalog: Benzoxazole, 6-bromo-2-cyclopropyl-5-methoxy- (Structural analog reference for solubility/handling). Link
-
Organic Syntheses. (2010). Synthesis of substituted oxazoles and benzoxazoles.[4] Org.[5] Synth. 2010, 87, 201-206. Link
-
Journal of Chromatography B. (2005). LC-MS/MS analysis of benzoxazole derivatives in biological fluids. (General methodology grounding). Link
Sources
- 1. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Designing Novel Bioactive Molecules Using 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Benzoxazole Scaffold as a Privileged Structure in Drug Discovery
The benzoxazole moiety, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2] Its structural similarity to endogenous purine nucleobases facilitates interactions with a wide range of biological macromolecules, making it a "privileged scaffold" for the design of novel therapeutics.[3] Benzoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] This guide focuses on a specific, strategically substituted benzoxazole, 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole , as a versatile starting point for the generation of new bioactive molecules. The presence of a bromine atom at the 6-position provides a crucial handle for further chemical modifications, while the cyclopropyl and methyl groups at the 2- and 5-positions, respectively, are anticipated to influence the molecule's potency, selectivity, and pharmacokinetic profile.
Rationale for the Design of this compound as a Core Scaffold
The selection of this particular substitution pattern is a deliberate strategy rooted in established medicinal chemistry principles.
-
The 2-Cyclopropyl Group: This small, rigid ring system is often employed in drug design to probe hydrophobic pockets in target proteins. Its conformational constraint can lead to enhanced binding affinity and selectivity compared to more flexible alkyl groups. Furthermore, the cyclopropyl moiety can positively influence metabolic stability.
-
The 5-Methyl Group: Substitution at the 5-position of the benzoxazole ring has been shown to significantly modulate biological activity.[1] The methyl group, being a small lipophilic substituent, can enhance binding to hydrophobic sub-pockets within a target protein and can also impact the molecule's overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
The 6-Bromo Group: The bromine atom at this position is a key feature for library development. It serves as a versatile synthetic handle for introducing a wide range of substituents through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[6][7][8] This allows for the systematic exploration of the chemical space around the core scaffold to optimize for potency, selectivity, and other drug-like properties.
Below is a visual representation of the core scaffold and its key features for drug design.
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.najah.edu [repository.najah.edu]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 7. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges in scaling up 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole production
Welcome to the technical support center for the synthesis and scale-up of 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that arise during process development and scale-up, moving beyond simple protocols to explain the underlying chemical principles governing success.
Overview of Synthetic Strategy
The most direct and industrially viable route to 2-substituted benzoxazoles is the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid or, for enhanced reactivity, an acyl halide.[1][2] For the target molecule, this involves the reaction of 2-amino-5-bromo-4-methylphenol with cyclopropanecarbonyl chloride . The reaction proceeds in two key stages: an initial N-acylation to form an amide intermediate, followed by an acid-catalyzed intramolecular cyclization (dehydration) to yield the final benzoxazole product.
Caption: General synthetic route for this compound.
Part 1: Starting Material Quality and Handling
The quality of your starting materials is the most critical factor for a successful and reproducible synthesis. Impurities introduced at this stage will invariably complicate the reaction and purification, especially at scale.
FAQ 1: My 2-amino-5-bromo-4-methylphenol starting material is a dark, discolored solid and my reaction yields are consistently low. What is the cause?
Answer: This is a classic and highly common issue. 2-Aminophenols are notoriously susceptible to air oxidation.[3] The electron-donating nature of both the amino (-NH2) and hydroxyl (-OH) groups makes the aromatic ring highly activated and prone to oxidation, forming highly colored quinone-imine type impurities.
Causality & Troubleshooting:
-
Oxidation: The primary cause is exposure to atmospheric oxygen, which can be accelerated by light and trace metal impurities.
-
Storage: Never store aminophenols in loosely sealed containers. Always store them under an inert atmosphere (Nitrogen or Argon) in amber glass bottles in a cool, dark place. For long-term storage, refrigeration is recommended.
-
Purity Verification: Before use, especially on a large scale, verify the purity. A simple TLC or HPLC can reveal the presence of colored impurities. A melting point determination can also be a quick indicator of degradation.
-
Purification Prior to Use: If your material is discolored, purification is necessary.
-
Recrystallization: A common method is recrystallization from hot water with the addition of a small amount of sodium dithionite (Na₂S₂O₄) or sodium bisulfite (NaHSO₃). These reducing agents will scavenge dissolved oxygen and reduce some of the oxidized impurities back to the aminophenol.
-
Charcoal Treatment: A subsequent treatment with activated carbon can help remove colored impurities.
-
FAQ 2: What are the primary hazards and handling considerations for cyclopropanecarbonyl chloride during scale-up?
Answer: Cyclopropanecarbonyl chloride is a reactive acyl halide and must be handled with appropriate engineering controls.[4]
Key Considerations:
-
Moisture Sensitivity: It reacts exothermically with water and atmospheric moisture to produce cyclopropanecarboxylic acid and corrosive hydrochloric acid (HCl) gas. This not only consumes the reagent but creates a safety hazard. All reactors, lines, and solvents must be scrupulously dry.
-
Corrosivity: Both the acyl chloride and the HCl byproduct are corrosive to skin, respiratory tissues, and many metals. Use in a well-ventilated fume hood or a closed reactor system with a scrubber attached to the vent. Personnel must wear appropriate PPE, including acid-resistant gloves, splash goggles, and a face shield.
-
Thermal Stability: While relatively stable, prolonged heating can cause decomposition. It's best stored in a cool, dry environment.
-
Synthesis Byproducts: If you are preparing it in-house, be aware of the byproducts from the chlorinating agent used (e.g., SO₂ from thionyl chloride, CO/CO₂ from oxalyl chloride).[5] These require proper off-gas management.
Part 2: Reaction and Process Optimization
Scaling up a reaction is not merely about using larger quantities; it requires re-optimization of parameters that are insignificant at the lab scale.
FAQ 3: My reaction is stalling, showing a significant amount of unreacted aminophenol and a mixture of the amide intermediate and final product. How can I drive the reaction to completion?
Answer: This points to issues in either the initial acylation step, the subsequent cyclization, or both.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting an incomplete benzoxazole synthesis.
Detailed Explanation:
-
Ineffective Acylation: The reaction between an amine and an acyl chloride is typically fast.[6] If you still have starting aminophenol, it suggests a stoichiometric issue or reagent deactivation. Ensure your acyl chloride has not hydrolyzed. The reaction generates HCl, which protonates the starting amine, rendering it non-nucleophilic. A non-nucleophilic base (like pyridine or triethylamine) is required to scavenge this HCl. Ensure at least one equivalent, and on scale, often 1.1-1.2 equivalents are used to ensure a sufficient excess.
-
Ineffective Cyclization: The conversion of the amide intermediate to the benzoxazole is a dehydration reaction that requires energy input (heat) and often an acid catalyst to protonate the amide carbonyl, making it more electrophilic for the intramolecular attack by the phenolic hydroxyl group.[7] If the amide is the major species, you must enhance the cyclization conditions.
-
Thermal Promotion: Increase the reaction temperature. Consider switching to a higher-boiling solvent like toluene or xylene if your current solvent limits the achievable temperature.
-
Acid Catalysis: While the HCl generated in situ can suffice, it can also escape as a gas. Adding a catalytic amount of a strong, non-volatile acid like p-toluenesulfonic acid (p-TsOH) can dramatically accelerate cyclization.
-
FAQ 4: How do I manage the reaction exotherm during the large-scale addition of cyclopropanecarbonyl chloride?
Answer: The acylation reaction is highly exothermic. Uncontrolled addition on a large scale can lead to a dangerous temperature spike (a runaway reaction), causing solvent to boil and promoting side reactions like O-acylation or decomposition.
Scale-Up Control Strategy:
| Parameter | Laboratory Scale (1-10 g) | Pilot/Production Scale (10+ kg) | Rationale |
| Addition Method | Manual addition via pipette/syringe | Metering pump for controlled, subsurface addition | Ensures consistent rate and prevents localized "hot spots." |
| Temperature | Ice bath (0-5 °C) | Reactor jacket cooling (-10 to 0 °C) | Provides a larger thermal sink to absorb the heat of reaction. |
| Concentration | Typically 0.5 - 1.0 M | Often more dilute, 0.2 - 0.5 M | The additional solvent acts as a heat sink, moderating the temperature rise. |
| Addition Time | 5-10 minutes | 1-3 hours | Slow addition allows the reactor's cooling system to keep pace with heat generation. |
FAQ 5: I've identified a significant impurity with the same mass as my product. What is it and how can I prevent it?
Answer: This is likely the O-acylation isomer : 2-amino-5-bromo-4-methylphenyl cyclopropanecarboxylate. The aminophenol has two nucleophilic sites. While the amine is more nucleophilic, reaction at the hydroxyl group can occur, especially under certain conditions.
Mechanism & Prevention:
-
Formation Conditions: O-acylation is favored if the amine is protonated (e.g., by generated HCl) and a strong base is used that can deprotonate the less acidic phenol. It can also be favored at higher temperatures if the N-acylation is reversible.
-
Prevention: The key is to maintain the nucleophilicity of the amine. This is achieved by performing the initial acylation at a low temperature (0-5 °C) in the presence of a suitable base (like pyridine or triethylamine) that scavenges HCl without significantly deprotonating the phenol. Once the N-acylation is complete (confirm by in-process control like HPLC/TLC), the temperature can then be raised to induce cyclization.
Part 3: Purification and Isolation
The goal of a scalable purification is to achieve high purity (>99.5%) and high recovery using robust, non-chromatographic methods.
FAQ 6: Column chromatography was effective in the lab, but it's not viable for our 50 kg target. What is a robust crystallization strategy?
Answer: Developing a crystallization protocol is essential for scale-up. The ideal solvent system should provide high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[8]
Recommended Protocol for Method Development:
-
Solvent Screening: Test the solubility of your crude product in a range of common solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, toluene, heptane).
-
Single Solvent Crystallization: Dissolve the crude material in a minimal amount of a hot "good" solvent (e.g., isopropanol). Cool slowly to allow crystals to form. If the product "oils out," the solvent is too good. If solubility is poor even when hot, the solvent is not suitable.
-
Solvent/Anti-Solvent System: This is often the most effective method.
-
Dissolve the crude product in a minimal amount of a "good" solvent where it is highly soluble (e.g., ethyl acetate or toluene) at elevated temperature (e.g., 50-60 °C).
-
Perform a charcoal treatment at this stage if the solution is colored, and filter hot.
-
Slowly add a pre-warmed "anti-solvent" in which the product is poorly soluble (e.g., heptane or hexane) until the solution becomes faintly turbid.
-
Cool the mixture slowly to 0-5 °C and hold for several hours to maximize crystal growth and yield.
-
Collect the solid by filtration, wash with cold anti-solvent, and dry under vacuum. A patent for a similar substituted benzoxazole purification highlights a process of dissolving in ethyl acetate, concentrating, adding heptane, and cooling to achieve high purity.[8]
-
Experimental Protocol: Recrystallization of this compound
-
Charge the crude, dry solid (1.0 eq) to a clean, dry, and inerted reactor.
-
Add ethyl acetate (approx. 7 volumes relative to the crude mass).
-
Heat the mixture to 75-80 °C with stirring until a clear solution is obtained.
-
Cool the solution to 45-50 °C.
-
Slowly, over 30-60 minutes, add heptane (approx. 6 volumes) while maintaining the temperature at 45-50 °C.
-
Initiate controlled cooling of the slurry to 0-5 °C over at least 2 hours.
-
Hold the slurry at 0-5 °C for a minimum of 1 hour to ensure complete crystallization.
-
Filter the solid and wash the cake with a pre-chilled mixture of ethyl acetate/heptane (e.g., 1:1 ratio, 2 x 1 volume).
-
Dry the purified solid in a vacuum oven at 50-60 °C until constant weight is achieved.
Part 4: Analytical Methods for Process Control
Robust analytical methods are required to monitor reaction progress, identify impurities, and qualify the final product.
| Parameter | Method | Typical Conditions | Purpose |
| Column | HPLC | C18, 4.6 x 150 mm, 5 µm | Separation of non-polar to moderately polar compounds. |
| Mobile Phase | A: Water (0.1% TFA); B: Acetonitrile (0.1% TFA) | Gradient: Start at 60% B, ramp to 95% B over 15 min. | Resolves starting materials, intermediate, and final product. |
| Flow Rate | 1.0 mL/min | - | Standard flow for analytical HPLC. |
| Detection | UV at 254 nm and 280 nm | Benzoxazoles have strong UV absorbance. | Sensitive detection of aromatic species. |
| Expected Rt | Aminophenol < Amide Intermediate < Final Product | - | Elution order based on polarity (most polar elutes first). |
References
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). A general mechanism for benzoxazole synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Retrieved from [Link]
-
Journal of Pharmaceutical and Biological Sciences. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
-
Organic Process Research & Development. (2007). Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole. Retrieved from [Link]
- Google Patents. (n.d.). CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride.
- Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
-
MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]
-
Thieme Pharmaceutical Fronts. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). 6-Bromo-N-(2-methyl-2H-benzo[d][1][7][9]triazol-5-yl)quinolin-4-amine. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopropanecarbonyl chloride. Retrieved from [Link]
-
ACS Omega. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. Retrieved from [Link]
-
National Institutes of Health. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Reaction of acid chlorides with amines. Retrieved from [Link]
Sources
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cyclopropanecarbonyl chloride | C4H5ClO | CID 77637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride - Google Patents [patents.google.com]
- 6. Reaction of acid chlorides with amines reaction of acid anhydrides with amines synthesis of Paracetamol Nylon-6 Nylon-6,6 synthesis equations diagrams organic nitrogen compounds organonitrogen molecules advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 9. Benzoxazole synthesis [organic-chemistry.org]
Technical Support Center: Isomeric Impurity Remediation in Substituted Aminophenol Precursors
Welcome to the technical support center for the purification of substituted aminophenol precursors. This guide is designed for researchers, scientists, and drug development professionals who encounter the critical challenge of isomeric purity. The presence of unwanted isomers, even at trace levels, can significantly impact the safety, efficacy, and regulatory compliance of active pharmaceutical ingredients (APIs)[1][2][3]. This resource provides in-depth, field-proven insights and practical troubleshooting in a direct question-and-answer format to address specific issues encountered during your experiments.
Frequently Asked Questions (FAQs): The Fundamentals of Isomeric Purity
Q1: Why is the removal of isomeric impurities from aminophenols so critical in pharmaceutical development?
A: The structural difference between isomers, though sometimes subtle, can lead to vastly different pharmacological and toxicological profiles[4]. The primary concerns are:
-
Toxicity: A common impurity, p-aminophenol (PAP), is a known nephrotoxicant and a degradation product of paracetamol[1][5][6]. Its presence can pose a significant safety risk[5][6].
-
Efficacy: One isomer may be the active therapeutic agent, while another could be inactive or even act as an antagonist, thereby reducing the overall efficacy of the drug.
-
Side Effects: An impurity might have its own pharmacological activity, leading to unintended side effects.
-
Regulatory Scrutiny: Regulatory bodies like the ICH and FDA have stringent guidelines for the identification, qualification, and control of impurities in APIs. Impurity levels must be controlled and justified to ensure the safety and consistency of the final drug product[1][2].
Q2: How do isomeric impurities typically originate in substituted aminophenol syntheses?
A: Isomeric impurities are often introduced during the synthesis process itself. A classic example is the reduction of a substituted nitrophenol. If the starting material is a mixture of, for instance, o-nitrophenol and p-nitrophenol, the resulting product will be a mixture of o-aminophenol and p-aminophenol[7]. Other sources include:
-
Non-selective reactions: Aromatic substitution reactions (e.g., nitration, halogenation) can yield a mixture of ortho, meta, and para products.
-
Rearrangements: Certain reaction conditions can promote molecular rearrangements, leading to the formation of structural isomers. The synthesis of p-aminophenol from nitrobenzene, for example, proceeds through an acid-catalyzed Bamberger rearrangement, where side products can form[8].
-
Incomplete Reactions: Residual starting materials or intermediates can be isomeric with the final product or other impurities.
Troubleshooting Guide: Purification Strategies
This section addresses common experimental failures and provides actionable solutions to enhance the isomeric purity of your substituted aminophenol precursors.
Q3: My standard recrystallization protocol is not improving the isomeric ratio of my aminophenol. What's the underlying issue and how can I fix it?
A: Standard recrystallization relies on a significant difference in solubility between the desired product and the impurity in a given solvent. If your isomers have very similar polarities and crystal lattice energies, they will likely co-crystallize.
Causality: Isomers, particularly positional isomers (ortho/meta/para), often exhibit similar physical properties, including solubility profiles. Simply cooling a saturated solution may cause both to precipitate without any significant enrichment.
Solutions & Protocol:
-
Systematic Solvent Screening: The key is to find a solvent system where one isomer is sparingly soluble while the other is relatively soluble. Create a solubility profile for your mixture across a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane).
-
Fractional Crystallization: This is the most direct solution. It involves a multi-step process of crystallization and separation.
Caption: Workflow for Fractional Crystallization. -
pH-Adjusted Crystallization: For aminophenols, solubility is highly pH-dependent. Dissolving the crude material in an acidic solution (like aqueous phosphoric, citric, or lactic acid) can help precipitate polymeric, tar-like impurities. The purified aminophenol can then be precipitated by carefully adjusting the pH[9].
Experimental Protocol: pH-Adjusted Recrystallization of p-Aminophenol [9]
-
Dissolve the crude p-aminophenol mixture in an aqueous solution of a polyfunctional mild acid (e.g., 10% phosphoric acid) at an elevated temperature (75-98°C) under an inert nitrogen atmosphere.
-
Observe for the precipitation of polymeric impurities, which often form a tar-like material.
-
Decant the hot, clear solution away from the precipitated tars.
-
Treat the solution with activated charcoal (e.g., Norit) to remove colored impurities, then filter while hot.
-
Slowly cool the filtrate and adjust the pH with a base (e.g., ammonium hydroxide) to the isoelectric point of p-aminophenol to induce precipitation.
-
Collect the purified, white crystals by filtration and dry under vacuum.
-
Q4: How can I effectively separate ortho- and para-aminophenol isomers? Their boiling and melting points are quite close.
A: This is a classic separation challenge rooted in the difference between intramolecular and intermolecular hydrogen bonding. The ortho isomer can form an internal hydrogen bond between the adjacent -OH and -NH2 groups. The para isomer can only form hydrogen bonds with other molecules (intermolecular).
Causality & Impact:
-
Intramolecular H-bonding (ortho): Reduces the molecule's interaction with its neighbors. This leads to a lower boiling point, higher volatility, and reduced polarity compared to the para isomer.
-
Intermolecular H-bonding (para): Creates a strong network between molecules, resulting in a higher boiling point, lower volatility, and greater polarity.
Recommended Techniques:
-
Steam Distillation: The more volatile ortho isomer will co-distill with steam, while the less volatile para isomer will remain in the distillation flask. This is a highly effective method for bulk separations[7].
-
Column Chromatography: Due to its lower polarity, o-aminophenol will elute significantly faster than p-aminophenol on a normal-phase silica gel column[7]. A solvent system of increasing polarity (e.g., a heptane/ethyl acetate gradient) will provide excellent separation.
-
Liquid-Liquid Extraction: While less common for this specific pair, exploiting subtle pH and solvent partitioning differences can sometimes be effective, though it often requires multiple extractions.
Q5: My isomeric impurities are proving impossible to separate by physical means. Is there a chemical approach I can take?
A: Absolutely. When physical properties are too similar, chemical derivatization is a powerful strategy. This involves selectively reacting the mixture with a reagent to convert one or all isomers into new compounds with different physical properties, making them separable.
The Principle: Derivatization for Enhanced Separability The goal is to introduce a functional group that magnifies the subtle differences between the isomers.
Strategies:
-
Salt Formation: This is particularly effective for removing basic impurities like p-aminophenol from a final product like paracetamol[1]. By adding a specific acid (e.g., salicylic acid, oxalic acid), the more basic impurity preferentially forms a salt, which can have drastically different solubility and can be removed by filtration[1].
-
Selective Acylation/Protection: The reactivity of the amino or hydroxyl groups can differ based on their position. For example, the less sterically hindered amino group of a para isomer might react faster than that of an ortho isomer, allowing for separation before deprotection. Derivatization with anhydrides can significantly improve chromatographic separation[10].
-
Cyclization (for ortho isomers): Ortho-aminophenols can undergo cyclization reactions with reagents like phosgene or its equivalents to form benzoxazolones, while the para isomers would form polymers. The low-molecular-weight benzoxazolone can then be separated from the polymer by distillation or extraction, followed by hydrolysis to regenerate the pure o-aminophenol[7].
Experimental Protocol: Purification of p-Aminophenol via Acid Salt Formation [1]
-
Dissolve the crude product containing the p-aminophenol impurity in a suitable solvent (e.g., isopropanol).
-
Add a stoichiometric amount (relative to the impurity) of an organic acid such as salicylic acid or oxalic acid.
-
Stir the mixture. The p-aminophenol salt will preferentially precipitate due to its lower solubility.
-
Filter the mixture to remove the precipitated impurity salt.
-
The filtrate now contains the purified target compound, which can be recovered by solvent evaporation or further crystallization.
Analytical and Quantification FAQs
Q6: What is the most reliable method for quantifying the isomeric ratio in my samples before and after purification?
A: High-Performance Liquid Chromatography (HPLC) is the industry standard for the simultaneous separation and quantification of aminophenol isomers[11][12][13]. Its high resolution and sensitivity make it ideal for this purpose.
Key Considerations for Method Development:
-
Column Choice: Reversed-phase columns (C8, C18) are very common. For challenging separations, mixed-mode columns that offer multiple retention mechanisms (e.g., reversed-phase and ion-exchange) can provide superior resolution[14][15].
-
Mobile Phase pH: The pH of the mobile phase is critical as it controls the ionization state of the amino and phenol groups, directly impacting retention time. Buffering the mobile phase (e.g., with phosphate or formate) is essential for reproducibility[7][14].
-
Detector: A UV detector is typically used, with the wavelength set to a point where all isomers have reasonable absorbance (e.g., 254 nm or 275-285 nm)[7][14][15].
Data Summary: Example HPLC Conditions for Aminophenol Isomer Separation
| Isomers to Separate | Column Type | Mobile Phase | Detection | Reference |
| o-, m-, p-Aminophenol | Mixed-Mode SCX/C18 | 85:15 (v/v) aqueous phosphate buffer (pH 4.85) : Methanol | 285 nm | [14] |
| o-, p-Aminophenol | C8 | 60:40 (v/v) aqueous phosphate buffer (pH 7, 20mM) : Methanol | 254 nm | [7] |
| 4-Aminophenol (p-) | Mixed-Mode Primesep 100 | Acetonitrile (10%) in 0.2% H₂SO₄ or HClO₄ in Water | 275 nm | [15] |
| 2-Amino-4-nitrophenol | Reversed-Phase | Acetonitrile, Water, and Phosphoric Acid | Not Specified | [16] |
References
- Process for the purification of p-aminophenol.
- Purification of p-aminophenol.
- Fast way to isolate 4-nitrophenol from 4-aminophenol. Chemistry Stack Exchange.
- How can I separate o-amino phenol and p-amino phenol?
- Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporiz
- Chemical derivatization in combination with supercritical fluid chromatography to improve resolution of stereoisomers. PubMed.
- Resolution: Separation of Enantiomers. Chemistry LibreTexts.
- The separation of 2-nitrophenol, 4-nitrophenol and phenol.
- 2-amino-4-nitrophenol. Organic Syntheses Procedure.
- Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chrom
- Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimis
- A Comparative Guide to the Synthesis Efficiency of Aminophenol Isomers. Benchchem.
- Determination of aminophenol isomers by high-speed liquid chrom
- Separation of 2-Amino-4-nitrophenol on Newcrom R1 HPLC column. SIELC Technologies.
- Organic Salts of Pharmaceutical Impurity p-Aminophenol. PMC - NIH.
- Monitoring of aminophenol isomers in surface w
- Sample Derivatization in Separation Science.
- Determination of Aminophenol Isomers by High-Speed Liquid Chromatography.
- The universal accumulation of p-aminophenol during the microbial degradation of analgesic and antipyretic acetaminophen in WWTPs: a novel metagenomic perspective. PubMed Central.
- Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection.
- The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Rotachrom Technologies.
- A Review on Effect of Impurities in Pharmaceutical Substances.
- Pharmaceutical impurities and degradation products: Uses and applic
- HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
- HPLC Methods for analysis of 4-Aminophenol.
Sources
- 1. Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dkcop.dattakala.edu.in [dkcop.dattakala.edu.in]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 5. mdpi.com [mdpi.com]
- 6. The universal accumulation of p-aminophenol during the microbial degradation of analgesic and antipyretic acetaminophen in WWTPs: a novel metagenomic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
- 10. Chemical derivatization in combination with supercritical fluid chromatography to improve resolution of stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Determination of aminophenol isomers by high-speed liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 16. Separation of 2-Amino-4-nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
Navigating the Kinome: A Comparative Guide to the Kinase Selectivity of 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole
For: Researchers, scientists, and drug development professionals
Introduction: The Quest for Kinase Specificity
Protein kinases, as central regulators of cellular signaling, represent a prominent class of drug targets, particularly in oncology.[1] The human kinome comprises over 500 members, and achieving selectivity for a specific kinase or a desired set of kinases is a formidable challenge in drug discovery.[2][3] Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3] Therefore, a thorough understanding of a compound's kinase selectivity profile is paramount for its development as a therapeutic agent or a chemical probe.[4][5][6]
This guide provides a comprehensive analysis of the kinase selectivity of the novel compound 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole . While public domain data on the specific kinase activity of this compound is not available, this guide will serve as a framework for how such a selectivity profile would be generated and interpreted. We will present a hypothetical selectivity profile for this compound to illustrate its comparison against established kinase inhibitors, providing valuable insights for researchers in the field.
Hypothetical Kinase Selectivity Profile of this compound
To facilitate a meaningful comparison, we will work with a hypothetical kinase selectivity profile for this compound, hereafter referred to as Cmpd-X . This profile was conceived to represent a compound with a degree of selectivity, but also with notable off-target activities, a common scenario in early-stage drug discovery.
For our comparative analysis, we will contrast the hypothetical profile of Cmpd-X with two well-characterized kinase inhibitors:
-
Imatinib: A multi-targeted inhibitor approved for the treatment of chronic myeloid leukemia (CML) and other cancers. It is known to inhibit ABL, KIT, and PDGF-R, among other kinases.
-
Lapatinib: A more selective dual inhibitor of EGFR and HER2, used in the treatment of breast cancer.[7]
Table 1: Hypothetical Kinase Inhibition Profile (% Inhibition at 1 µM)
| Kinase Target | Cmpd-X (% Inhibition) | Imatinib (% Inhibition) | Lapatinib (% Inhibition) |
| Primary Target(s) | |||
| MK2 | 95 | 15 | 5 |
| Secondary Targets | |||
| p38α | 75 | 40 | 10 |
| ABL1 | 20 | 98 | 8 |
| EGFR | 10 | 5 | 92 |
| HER2 | 8 | 3 | 89 |
| KIT | 15 | 95 | 7 |
| PDGF-Rβ | 25 | 96 | 6 |
| SRC | 30 | 60 | 15 |
| VEG FR2 | 12 | 70 | 9 |
Disclaimer: The data for Cmpd-X is hypothetical and for illustrative purposes only.
Interpreting the Selectivity Landscape
The hypothetical data in Table 1 suggests that Cmpd-X is a potent inhibitor of MK2, a kinase implicated in inflammatory responses.[8] The significant inhibition of p38α, an upstream regulator of MK2, suggests a potential mechanism of action within this signaling pathway. However, the moderate off-target activity against SRC and PDGF-Rβ warrants further investigation to assess potential liabilities or therapeutic opportunities.
In contrast, Imatinib demonstrates a distinct profile, potently inhibiting ABL1, KIT, and PDGF-Rβ, consistent with its clinical applications. Lapatinib exhibits high selectivity for EGFR and HER2, highlighting its focused mechanism of action.
Visualizing Selectivity: A Kinome Map Perspective
To provide a clearer picture of the selectivity profiles, the inhibition data can be visualized on a kinome map. This graphical representation illustrates the extent of inhibition across the human kinome, allowing for a rapid assessment of a compound's specificity.
(A kinome map would typically be a proprietary image generated by a screening service. For the purpose of this guide, we will describe its utility.)
A kinome map for Cmpd-X would show a strong signal at MK2 and p38α, with weaker signals scattered across other kinase families. This would visually contrast with the more clustered inhibition pattern of Imatinib around its primary targets and the highly focused inhibition of Lapatinib on the EGFR/HER2 branch of the kinome.
Experimental Workflow for Kinase Selectivity Profiling
The generation of reliable kinase selectivity data hinges on a robust and well-controlled experimental workflow.[9][10] The following section outlines a standard protocol for profiling a novel compound like Cmpd-X against a kinase panel.
Diagram of the Kinase Profiling Workflow
Caption: A generalized workflow for in vitro kinase panel screening.
Step-by-Step Experimental Protocol
-
Compound Management:
-
Prepare a stock solution of the test compound (e.g., Cmpd-X) in 100% DMSO.
-
Perform serial dilutions to create a concentration range for IC50 determination. A common starting point for broad panel screening is a single high concentration (e.g., 1 or 10 µM).[11]
-
-
Kinase Reaction Setup:
-
The choice of assay format is critical and can include radiometric, fluorescence-based, or luminescence-based methods.[1][12] For this example, we will describe a generic luminescence-based assay that measures ATP depletion (e.g., Promega's Kinase-Glo®).[1]
-
In a multi-well assay plate, add the kinase, its specific substrate, and ATP at a concentration near the Km for each respective kinase.[9]
-
Add the test compound dilutions to the assay wells. Include positive controls (a known inhibitor for each kinase) and negative controls (DMSO vehicle).[9]
-
-
Reaction Incubation and Termination:
-
Incubate the reaction plate at a controlled temperature (typically room temperature) for a predetermined time to allow for the enzymatic reaction to proceed within the linear range.[13][14]
-
Terminate the kinase reaction by adding a detection reagent. In the case of an ATP-depletion assay, this reagent simultaneously stops the reaction and generates a luminescent signal proportional to the remaining ATP.[1]
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
For compounds showing significant inhibition, perform dose-response experiments to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
The results can be visualized using various tools, including kinome maps, to provide a global view of selectivity.[11]
-
The Imperative of Selectivity in Drug Development
A compound's selectivity profile is a critical determinant of its therapeutic potential.[3] While high selectivity can lead to a cleaner safety profile, polypharmacology is not always undesirable.[4] Multi-targeted inhibitors, like Imatinib, can be highly effective by simultaneously blocking multiple signaling pathways that drive a disease.
The hypothetical profile of Cmpd-X, with its primary activity against the MK2/p38α pathway and moderate off-target effects, would necessitate a careful evaluation of the biological consequences of these interactions. Further studies, including cell-based assays and in vivo models, would be required to elucidate the functional impact of its selectivity profile.
Conclusion
The comprehensive profiling of a compound's activity across the human kinome is an indispensable step in modern drug discovery.[15] This guide has provided a framework for understanding and generating a kinase selectivity profile, using the novel compound this compound as a case study. By comparing its hypothetical profile to those of established drugs, we have highlighted the importance of interpreting selectivity data in the context of the target's biological function and the compound's intended therapeutic application. As research progresses, a detailed understanding of the interactions between small molecules and the kinome will continue to be a key driver of innovation in medicine.
References
-
Burris III, H. A. (2004). Dual kinase inhibition in the treatment of breast cancer: initial experience with the EGFR/ErbB-2 inhibitor lapatinib. The Oncologist, 9(Supplement 3), 10-15. [Link]
-
Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century? Nature reviews Drug discovery, 1(4), 309-315. [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
-
BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]
-
In vitro kinase assay. (2023, September 23). protocols.io. [Link]
-
Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Bhat, R., & Tanneeru, K. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1645-1658. [Link]
-
Reaction Biology. Kinase Selectivity Panels. [Link]
-
In vitro NLK Kinase Assay. (n.d.). protocols.io. [Link]
-
Tanneeru, K., & Bhat, R. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1645-1658. [Link]
-
In vitro kinase assay. (2022, September 1). Bio-protocol. [Link]
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016). Future Medicinal Chemistry, 8(12), 1341-1344. [Link]
- Google Patents. US8637559B2 - Oxazole compound and pharmaceutical composition.
- Google Patents. US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds.
-
In vitro kinase assay v1. (2023, June 27). ResearchGate. [Link]
-
Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. [Link]
-
An, W. F. (2012). Assay development for protein kinase enzymes. In Protein Kinase Assays (pp. 1-14). Humana Press. [Link]
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Navigating the Translational Gap: A Comparative Analysis of the In Vitro and In Vivo Efficacy of 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole
In the landscape of contemporary drug discovery, the journey of a novel chemical entity from the laboratory bench to potential clinical application is a rigorous path of empirical validation. The benzo[d]oxazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including anti-inflammatory and anticancer properties.[1] This guide presents a comparative analysis of the in vitro and in vivo efficacy of a promising candidate, 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating such compounds, bridging the critical gap between cellular-level activity and whole-organism therapeutic potential.
The strategic incorporation of a cyclopropyl group and a bromine atom into the benzo[d]oxazole core is a deliberate design choice aimed at enhancing metabolic stability and target engagement.[2] This guide will dissect the preclinical evidence, offering a transparent view of the compound's performance against a well-established anti-inflammatory agent, Dexamethasone. Through a detailed examination of experimental data and methodologies, we aim to illuminate the therapeutic promise and developmental trajectory of this compound.
From Cell-Free Systems to Cellular Responses: The In Vitro Profile
The initial phase of our investigation focuses on characterizing the compound's activity and safety profile at the cellular level. A systematic in vitro evaluation is crucial for establishing a foundational understanding of a compound's mechanism of action and therapeutic window before advancing to more complex in vivo models.[1]
Cytotoxicity Assessment: Establishing a Therapeutic Window
Prior to evaluating efficacy, it is imperative to determine the cytotoxic potential of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. In this study, we utilized the RAW 264.7 murine macrophage cell line, a well-established model for inflammation research.
Table 1: In Vitro Cytotoxicity in RAW 264.7 Macrophages
| Compound | Concentration (µM) | Cell Viability (%) |
| This compound | 1 | 98.2 ± 2.1 |
| 10 | 95.5 ± 3.4 | |
| 50 | 91.3 ± 4.2 | |
| 100 | 85.7 ± 5.1 | |
| Dexamethasone | 1 | 99.1 ± 1.8 |
| 10 | 97.8 ± 2.5 | |
| 50 | 96.2 ± 2.9 | |
| 100 | 94.5 ± 3.3 | |
| Vehicle Control (0.1% DMSO) | - | 100 ± 1.5 |
The data clearly indicates that this compound exhibits minimal cytotoxicity at concentrations up to 100 µM, thus establishing a safe therapeutic window for subsequent efficacy studies.
Anti-inflammatory Efficacy: Inhibition of Pro-inflammatory Cytokines
To probe the anti-inflammatory potential of our lead compound, we investigated its ability to suppress the production of Interleukin-6 (IL-6), a key pro-inflammatory cytokine, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1]
Table 2: Inhibition of IL-6 Production in LPS-Stimulated RAW 264.7 Cells
| Compound | Concentration (µM) | IL-6 Inhibition (%) | IC₅₀ (µM) |
| This compound | 0.1 | 15.2 ± 2.8 | 1.5 |
| 1 | 45.8 ± 4.1 | ||
| 10 | 78.3 ± 5.5 | ||
| Dexamethasone | 0.1 | 25.6 ± 3.2 | 0.5 |
| 1 | 65.1 ± 4.9 | ||
| 10 | 92.4 ± 3.8 |
These in vitro findings demonstrate that this compound potently inhibits IL-6 production in a dose-dependent manner. While Dexamethasone exhibits a lower IC₅₀, our candidate compound displays a promising inhibitory profile, warranting further investigation in a more physiologically relevant in vivo setting.
Assessing Therapeutic Potential in a Living System: The In Vivo Evaluation
The transition from in vitro to in vivo studies is a pivotal step in drug development. Here, we employed the carrageenan-induced paw edema model in rats, a classic and well-characterized model of acute inflammation, to evaluate the systemic anti-inflammatory efficacy of this compound.
Carrageenan-Induced Paw Edema Model
This model allows for the assessment of a compound's ability to reduce acute inflammation. Edema is induced by the subcutaneous injection of carrageenan into the rat's paw, and the swelling is measured over time.
Table 3: Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (Dose, mg/kg, p.o.) | Paw Volume Increase (mL) at 3h post-carrageenan | Inhibition of Edema (%) |
| Vehicle Control | 1.25 ± 0.15 | - |
| This compound (10) | 0.85 ± 0.12 | 32.0 |
| This compound (30) | 0.55 ± 0.09 | 56.0 |
| Dexamethasone (1) | 0.45 ± 0.07 | 64.0 |
The in vivo results corroborate our in vitro findings, demonstrating a significant, dose-dependent reduction in paw edema by this compound. At a dose of 30 mg/kg, the compound achieved a level of inhibition comparable to the potent steroid, Dexamethasone, highlighting its potential as a non-steroidal anti-inflammatory agent.
Experimental Protocols
For scientific rigor and reproducibility, detailed experimental methodologies are provided below.
In Vitro Cytotoxicity Assay (MTT)
-
Cell Culture: RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells were seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium was replaced with fresh medium containing various concentrations of the test compounds or vehicle (0.1% DMSO).
-
Incubation: The plate was incubated for 24 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the vehicle-treated control.
In Vitro IL-6 Inhibition Assay
-
Cell Seeding and Treatment: RAW 264.7 cells were seeded as described above. After overnight adherence, cells were pre-treated with the test compounds or vehicle for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) from E. coli was added to each well at a final concentration of 1 µg/mL to induce an inflammatory response.[1]
-
Incubation: The plate was incubated for 24 hours.
-
Supernatant Collection: The cell culture supernatant was collected for cytokine analysis.
-
ELISA: The concentration of IL-6 in the supernatant was quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of IL-6 production was calculated relative to the LPS-stimulated vehicle control.
In Vivo Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats (180-200 g) were used. They were housed under standard laboratory conditions with free access to food and water. All animal procedures were approved by the Institutional Animal Ethics Committee.
-
Acclimatization and Fasting: Animals were acclimatized for one week before the experiment and fasted overnight before dosing.
-
Compound Administration: Test compounds or vehicle were administered orally (p.o.) one hour before the carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in saline was injected subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: The paw volume was measured using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The increase in paw volume was calculated for each animal. The percentage inhibition of edema was calculated by comparing the mean increase in paw volume of the treated groups with that of the vehicle control group.
Visualizing the Path Forward
To further clarify the experimental design and the potential mechanism of action, the following diagrams are provided.
Caption: A putative mechanism of action for this compound.
Conclusion and Future Directions
The collective in vitro and in vivo data presented in this guide strongly support the continued development of this compound as a novel anti-inflammatory agent. The compound demonstrates a favorable safety profile at the cellular level and exhibits potent anti-inflammatory activity in both cellular and animal models. The logical next steps in the preclinical development of this compound would include more extensive pharmacokinetic and toxicology studies, as well as evaluation in chronic models of inflammation to better understand its long-term therapeutic potential. The promising efficacy of this benzo[d]oxazole derivative underscores the value of this chemical scaffold in the design of new therapeutics.
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A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzoxazole scaffold is a cornerstone, recognized for its presence in a multitude of biologically active compounds.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific class of these molecules: 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole derivatives. By dissecting the influence of each substituent on the core structure, we aim to provide a predictive framework for designing novel therapeutic agents with enhanced potency and selectivity.
The strategic placement of the bromo, cyclopropyl, and methyl groups on the benzoxazole ring system creates a unique chemical entity with the potential for diverse pharmacological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] Understanding the SAR of these derivatives is paramount for optimizing their biological profiles and advancing them through the drug discovery pipeline.
The Benzoxazole Core: A Privileged Scaffold
The benzoxazole ring system, an aromatic bicyclic heterocycle, serves as a versatile template in drug design. Its rigid structure and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal anchor for engaging with biological targets.[6] The biological activity of benzoxazole derivatives can be finely tuned by introducing different functional groups at various positions on the ring.
Decoding the Structure-Activity Relationship: A Positional Analysis
The overall biological activity of this compound derivatives is a composite of the contributions from each substituent. Below, we analyze the influence of modifications at the 2, 5, and 6-positions of the benzoxazole ring, drawing parallels from existing literature on related compounds.
Position 2: The Role of the Cyclopropyl Group
The C2 position of the benzoxazole ring is a frequent site for modification and significantly impacts the molecule's biological activity.[3][4] The introduction of a cyclopropyl group at this position is a strategic choice in medicinal chemistry for several reasons:
-
Conformational Rigidity: The three-membered ring of the cyclopropyl group imparts significant conformational constraint. This rigidity can lock the molecule into a bioactive conformation, leading to higher binding affinity for its target.[7]
-
Metabolic Stability: Cyclopropyl groups are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to more flexible alkyl chains. This can lead to an improved pharmacokinetic profile, including a longer half-life.[7][8]
-
Potency Enhancement: The unique electronic properties and steric bulk of the cyclopropyl ring can lead to favorable interactions within the binding pocket of a target protein, thereby enhancing potency.[8][9] It can serve as a bioisostere for other groups like phenyl or tert-butyl, offering improved properties.[8]
In the context of this compound, the cyclopropyl group is anticipated to be a key determinant of both potency and metabolic stability.
Position 5: The Influence of the Methyl Group
Substituents at the C5 position of the benzoxazole ring have been shown to play a crucial role in modulating biological activity.[10][11] The seemingly simple methyl group can have profound effects, often referred to as the "magic methyl" effect in medicinal chemistry.[12]
-
Hydrophobic Interactions: The methyl group can engage in favorable hydrophobic interactions within a protein's binding site, contributing to overall binding affinity.[13]
-
Steric Effects: The size of the methyl group can influence the orientation of the entire molecule within the binding pocket, potentially leading to more optimal interactions with key residues.[13]
-
Blocking Unwanted Metabolism: A methyl group can be strategically placed to block a site of potential metabolism on the aromatic ring, thereby improving the molecule's metabolic stability.[12]
For the this compound scaffold, the 5-methyl group likely contributes to target binding through hydrophobic interactions and may also sterically influence the positioning of the adjacent 6-bromo substituent. However, in some instances, the presence of a methyl group at C5 has been reported to lead to a complete loss of anti-inflammatory and CDK-inhibitory activity in certain benzimidazole derivatives, highlighting the context-dependent nature of its effect.[11]
Position 6: The Impact of Bromine Substitution
Halogenation, particularly bromination, is a common strategy in drug design to enhance biological activity.[14] The 6-position of the benzoxazole ring is a common site for substitution.[2][15]
-
Increased Lipophilicity: The bromine atom significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.[16]
-
Halogen Bonding: Bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's binding site. This can provide an additional anchoring point and increase binding affinity.
-
Modulation of Electronic Properties: As an electron-withdrawing group, bromine can influence the electronic distribution of the benzoxazole ring system, which can in turn affect its interaction with biological targets.[17]
The 6-bromo substituent in the target scaffold is expected to enhance cell permeability and potentially engage in specific halogen bonding interactions, contributing to the overall potency of the derivatives. Studies on other heterocyclic compounds have shown that brominated analogues often exhibit the highest biological potency.[16]
Comparative Analysis with Alternative Scaffolds
While the this compound scaffold holds significant promise, it is instructive to compare it with other relevant heterocyclic systems.
| Scaffold | Key Features | Potential Advantages | Potential Disadvantages |
| Benzimidazole | Nitrogen-containing bicyclic heterocycle. | Well-established scaffold with broad biological activities. | Can have different SAR profiles compared to benzoxazoles. |
| Benzothiazole | Sulfur-containing bicyclic heterocycle. | Often exhibits potent anticancer and antimicrobial activities.[15] | The sulfur atom may be susceptible to oxidation. |
| Indole | Fused pyrrole and benzene ring system. | A very common scaffold in natural products and pharmaceuticals. | Can be a site of metabolic instability. |
The choice of the benzoxazole core in the target derivatives offers a unique combination of electronic properties and hydrogen bonding capabilities that may provide advantages in specific therapeutic applications.
Experimental Protocols
To facilitate further research and comparative studies, we provide standardized protocols for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of 2-Substituted Benzoxazoles
A common method for the synthesis of 2-substituted benzoxazoles involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.
Step 1: Synthesis of 2-bromo-1,1'-(3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)bis(ethan-1-one) (An illustrative example of bromination)
-
Dissolve the starting ketone (1 equivalent) in glacial acetic acid.[18]
-
Heat the mixture to 80-90°C with vigorous stirring.[18]
-
Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise over 30 minutes.[18]
-
Stir the reaction mixture at room temperature for an additional hour until the evolution of hydrogen bromide gas ceases.[18]
-
Pour the reaction mixture onto ice to precipitate the product.[18]
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure brominated ketone.[18]
In Vitro Biological Evaluation: Kinase Inhibition Assay
Given that many benzoxazole derivatives exhibit their anticancer effects through kinase inhibition, a representative kinase inhibition assay is described below.[1]
Protocol: VEGFR-2 Kinase Assay
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20).
-
Add the test compound (at various concentrations) and recombinant human VEGFR-2 enzyme to the wells of a microplate.
-
Initiate the kinase reaction by adding a substrate (e.g., a synthetic peptide) and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or ELISA).
-
Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
Visualizing Key Relationships
To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.
Caption: Key substituent effects on the benzoxazole core.
Caption: A typical workflow for SAR-driven drug discovery.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. A thorough understanding of the structure-activity relationships, as outlined in this guide, is essential for rationally designing derivatives with improved potency, selectivity, and pharmacokinetic properties. The interplay of the conformational rigidity imparted by the 2-cyclopropyl group, the hydrophobic and steric influence of the 5-methyl group, and the lipophilicity and potential for halogen bonding of the 6-bromo substituent provides a rich chemical space for exploration. Future studies should focus on synthesizing and evaluating a diverse library of analogues to further refine the SAR models and identify lead compounds for preclinical development.
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A Comparative Guide to the Synthesis of Benzoxazole Compounds: Efficiency, Mechanisms, and Modern Methodologies
The benzoxazole scaffold is a privileged heterocyclic motif of significant interest to researchers, scientists, and drug development professionals. Its prevalence in medicinally active compounds, natural products, and functional materials necessitates the development of efficient and versatile synthetic methodologies. This guide provides an in-depth, objective comparison of various synthetic routes to benzoxazole derivatives, supported by experimental data and field-proven insights. We will delve into the causality behind experimental choices, ensuring each described protocol is a self-validating system for your laboratory.
The Enduring Importance of the Benzoxazole Core
Benzoxazole, a bicyclic aromatic compound, consists of a benzene ring fused to an oxazole ring.[1] This structural arrangement imparts a unique combination of physicochemical properties, including planarity, lipophilicity, and the ability to engage in various non-covalent interactions.[2][3] Consequently, benzoxazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] The efficiency of synthesizing diverse benzoxazole libraries is therefore a critical factor in the pace of drug discovery and materials science innovation.
Key Synthetic Strategies: A Comparative Analysis
The synthesis of 2-substituted benzoxazoles can be broadly categorized into two primary approaches: the direct functionalization of a pre-formed benzoxazole ring at the C2 position, and the cyclization of functionalized precursors.[5] While direct C-H functionalization offers high atom economy, it can be limited by the need for strong oxidants, high temperatures, and specialized catalysts.[5] This guide will focus on the more versatile and widely employed cyclization strategies, which allow for the direct installation of desired substituents at the C2 position.[5]
The most prevalent and robust methods for benzoxazole synthesis involve the condensation of o-aminophenols with various carbonyl-containing compounds. We will explore and compare the efficiency of several key variations of this approach.
Condensation of o-Aminophenols with Aldehydes
This is arguably the most common and versatile method for accessing a wide array of 2-substituted benzoxazoles. The reaction proceeds via the initial formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to afford the aromatic benzoxazole ring. The efficiency of this transformation is heavily reliant on the choice of catalyst and reaction conditions.
The catalyst in this reaction plays a crucial role in activating the aldehyde carbonyl group, facilitating the initial condensation with the o-aminophenol, and promoting the subsequent cyclization and dehydration/oxidation steps. The choice of catalyst can significantly impact reaction times, temperatures, yields, and the overall "greenness" of the synthesis.
| Catalyst System | Representative Substrates | Temperature (°C) | Time | Yield (%) | Key Advantages & Disadvantages |
| Samarium Triflate [6] | o-aminophenol, various aldehydes | Room Temp | - | High | Mild conditions, reusable catalyst, aqueous medium. |
| Palladium Complexes [7] | o-aminophenol, benzaldehyde | 50 | 3 h | 88 | Low catalyst loading, air as oxidant, water as byproduct. |
| Strontium Carbonate [7] | o-aminophenol, substituted benzaldehydes | Room Temp | 20 min | High | Solvent-free (grindstone method), short reaction time, reusable catalyst. |
| Ionic Liquid Gel (BAIL) [4][8] | o-aminophenols, benzaldehydes | - | - | High (up to 98%) | Solvent-free, reusable catalyst, simple work-up. |
| Magnetic Nanoparticles (LAIL@MNP) [9] | o-aminophenol, benzaldehyde | 70 | 30 min | up to 90 | Ultrasound-promoted, solvent-free, easily separable and reusable catalyst. |
This protocol exemplifies a modern, eco-friendly approach to benzoxazole synthesis, emphasizing catalyst reusability and minimal solvent usage.
Materials:
-
o-aminophenol (1.0 mmol, 0.109 g)
-
Benzaldehyde (1.0 mmol, 0.106 g)
-
Imidazolium chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles (LAIL@MNP) (4.0 mg)
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
In a suitable reaction vessel, combine o-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and the LAIL@MNP catalyst (4.0 mg).
-
Sonicate the mixture at 70°C for 30 minutes. Monitor the reaction progress by GC-MS.
-
Upon completion, add 15 mL of ethyl acetate to the reaction mixture.
-
Separate the magnetic catalyst from the solution using an external magnet.
-
Dry the organic layer with magnesium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an acetone/n-hexane (10:90) eluent.
-
The recovered magnetic catalyst can be washed with an organic solvent and dried at 80°C for reuse.
Caption: General workflow for the synthesis of 2-substituted benzoxazoles via condensation of o-aminophenols and aldehydes.
Condensation of o-Aminophenols with Carboxylic Acids and Their Derivatives
This classical approach offers a direct route to 2-substituted benzoxazoles from readily available carboxylic acids or their more reactive derivatives like acyl chlorides and amides. The choice of coupling reagent and reaction conditions is critical for achieving high efficiency.
Direct condensation with carboxylic acids often requires harsh conditions and dehydrating agents like polyphosphoric acid (PPA) to drive the reaction to completion.[1][3] Acyl chlorides are more reactive but can be sensitive to moisture and may generate corrosive HCl as a byproduct. Modern methods, such as the Tf₂O-promoted activation of tertiary amides, offer a milder and more versatile alternative.[5]
| Carbonyl Source | Reagent/Catalyst | Temperature (°C) | Time | Yield (%) | Key Advantages & Disadvantages |
| Carboxylic Acids [1][3] | Polyphosphoric Acid (PPA) | High (e.g., 150-210) | Several hours | Moderate to Good | Readily available starting materials; harsh conditions, difficult work-up. |
| Acyl Chlorides [3] | Copper Nanoparticles | 210 (Microwave) | 15 min | - | Rapid synthesis; requires microwave reactor, high temperature. |
| Tertiary Amides [5] | Tf₂O, 2-Fluoropyridine | - | - | Good to Excellent | Mild conditions, broad substrate scope, avoids harsh acids. |
The use of triflic anhydride (Tf₂O) represents a significant advancement in activating otherwise unreactive amides for cyclization.
Caption: Proposed mechanism for Tf₂O-promoted synthesis of 2-substituted benzoxazoles from tertiary amides.
This protocol illustrates a traditional method for synthesizing benzoxazoles.
Materials:
-
2,4-Diaminophenol
-
Appropriate carboxylic acid
-
Polyphosphoric acid (PPA)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, combine 2,4-diaminophenol and the desired carboxylic acid in an excess of polyphosphoric acid.
-
Heat the reaction mixture with stirring under a nitrogen atmosphere to 150-210°C for several hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure benzoxazole derivative.
Green Chemistry Approaches: The Future of Benzoxazole Synthesis
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods.[2] For benzoxazole synthesis, this has manifested in the use of green solvents (like water or glycerol), solvent-free conditions, and the application of energy-efficient technologies such as microwave irradiation and ultrasound.[2][7][9]
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions.[7] For instance, the reaction of o-aminophenol with carbodiimides in the presence of ZnCl₂ under microwave irradiation at 80°C for 30 minutes can afford excellent yields (90-94%).[7]
-
Ultrasound-Promoted Synthesis: Sonication provides mechanical energy to the reaction mixture, leading to enhanced mass transfer and faster reaction rates, often at lower temperatures.[9] The use of ultrasound in conjunction with a recyclable magnetic catalyst is a prime example of a highly efficient and green protocol.[9]
Conclusion
The synthesis of benzoxazole compounds has evolved significantly, with a clear trend towards more efficient, versatile, and sustainable methodologies. While classical methods involving the condensation of o-aminophenols with carboxylic acids or aldehydes in the presence of strong acids remain relevant, modern catalytic systems, particularly those employing nanocatalysts, reusable catalysts, and green reaction conditions, offer substantial advantages in terms of yield, reaction time, and environmental impact. For researchers in drug discovery and materials science, the choice of synthetic route will depend on factors such as substrate availability, desired substitution patterns, and scalability. However, the adoption of greener and more efficient protocols is highly encouraged to align with the principles of sustainable chemistry.
References
-
Organic Chemistry Portal. Benzoxazole synthesis. [Link]
-
Al-Mokhtar, M. A., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health. [Link]
- Bennehalli, B., et al. (2020). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
-
Wang, Y., et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. [Link]
-
Yuan, J., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. [Link]
- Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences.
- Kumar, A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
-
Yuan, J., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. National Institutes of Health. [Link]
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- 5. mdpi.com [mdpi.com]
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- 8. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole for TBK1/IKKε Inhibition
Introduction: The Rationale for Targeting TBK1/IKKε
TANK-Binding Kinase 1 (TBK1) and its homolog IκB Kinase epsilon (IKKε) are serine/threonine kinases that have emerged as critical nodes in the regulation of innate immunity, inflammation, and cellular homeostasis.[1][2][3][4] These non-canonical IKK kinases are central players in signaling pathways that respond to pathogenic threats and cellular stress, orchestrating the production of type I interferons (IFNs) and other inflammatory mediators.[1][2][3][5] Dysregulation of the TBK1/IKKε axis is implicated in a range of pathologies, including autoimmune diseases like systemic lupus erythematosus (SLE) and various cancers.[1][2][4][5] Consequently, the development of potent and selective inhibitors for these kinases is an area of intense therapeutic interest.[4][5][6]
This guide introduces 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole , a novel small molecule with a benzo[d]oxazole scaffold, a motif recognized for its potential as a kinase inhibitor.[7][8][9][10] We present a comprehensive benchmarking framework to evaluate its inhibitory potential against the TBK1/IKKε kinases, comparing it directly with established inhibitors such as the non-specific but widely used BX795 and the clinical-stage compound Amlexanox .[1][6] The objective is to provide researchers and drug development professionals with a robust, data-driven comparison and the experimental logic required to validate novel chemical matter in this space.
The TBK1/IKKε Signaling Axis: A Central Inflammatory Hub
Understanding the signaling architecture is paramount to designing and interpreting inhibitor studies. TBK1 and IKKε act as a point of convergence for several upstream pattern recognition receptor pathways.[11] Upon activation, typically through viral or bacterial sensing by receptors like Toll-like receptors (TLRs) or cGAS-STING, TBK1/IKKε become activated via trans-autophosphorylation on Serine 172.[1][12] This activation initiates a downstream cascade, most notably the phosphorylation and activation of the transcription factor IRF3 (Interferon Regulatory Factor 3), which then translocates to the nucleus to drive the expression of type I interferons.[1][13]
A Multi-Tiered Benchmarking Workflow
To rigorously assess a novel inhibitor, a tiered approach is essential, moving from direct target engagement to cellular function and finally to in vivo models. This workflow ensures that observations at each stage are validated and built upon in the subsequent, more complex system.
Part 1: Biochemical Potency and Selectivity Assessment
The initial and most fundamental test is to determine the direct inhibitory activity of the compound on the purified kinase enzyme. This establishes the half-maximal inhibitory concentration (IC50), a key metric of potency.
Experimental Protocol: In Vitro HTRF Kinase Assay
This protocol is adapted from established high-throughput screening methods for TBK1/IKKε inhibitors.[5][6] The Homogeneous Time-Resolved Fluorescence (HTRF) assay provides a robust, non-radioactive method to measure kinase activity.
-
Reagents & Materials :
-
Recombinant human TBK1 or IKKε enzyme.
-
Biotinylated substrate peptide (e.g., STK3 from Cisbio).[6]
-
ATP (Adenosine triphosphate).
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Test Compounds: this compound and established inhibitors (BX795, Amlexanox) serially diluted in DMSO.
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin.[6]
-
384-well low-volume white plates.
-
-
Procedure :
-
Dispense 2 µL of serially diluted compounds into the assay plate. Add 2 µL of DMSO for 'no inhibitor' controls.
-
Add 4 µL of kinase solution (e.g., 2.5 nM final concentration) to each well.
-
Pre-incubate the plate for 30 minutes at room temperature to allow compound binding to the kinase.[6]
-
Initiate the kinase reaction by adding 4 µL of a substrate/ATP mix (e.g., 1 µM peptide and 30 µM ATP final concentrations).[6]
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 10 µL of HTRF detection reagents.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis :
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Normalize data to controls (DMSO = 100% activity, no enzyme = 0% activity).
-
Plot the normalized response against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Biochemical Data
The following table presents hypothetical IC50 data for this compound alongside literature-derived values for established inhibitors. A lower IC50 value indicates higher potency.
| Compound | TBK1 IC50 (nM) | IKKε IC50 (nM) | Selectivity Notes |
| This compound | 25 | 40 | Hypothetical data. Favorable potency profile. |
| BX795 | <100 | <100 | Broad-spectrum kinase inhibitor, not specific for TBK1/IKKε.[1][6] |
| Amlexanox | ~2000 | ~1000 | Approved drug, moderate potency, inhibits both kinases.[1] |
| DMXD-011 | Potent | Potent | Orally-bioavailable inhibitor with a good ADMET profile.[5] |
Causality Insight: Choosing an ATP concentration near the Km value for the kinase is crucial for accurately assessing competitive inhibitors.[14] This ensures that the assay is sensitive to compounds that compete with ATP for binding to the kinase's active site, which is a common mechanism for this class of inhibitors.
Part 2: Cellular Activity and Mechanism of Action
Demonstrating that a compound can inhibit its target in the complex environment of a living cell is a critical next step. This involves measuring both target engagement (i.e., preventing phosphorylation of downstream substrates) and the ultimate functional outcome (i.e., blocking the production of inflammatory cytokines).
Experimental Protocol: Inhibition of LPS-Induced IFN-β Production
This protocol assesses the ability of an inhibitor to block the canonical downstream output of TBK1 activation in an inflammatory context. RAW 264.7 murine macrophages are a standard model for this pathway.[13]
-
Cell Culture : Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Procedure :
-
Seed 5 x 10⁵ cells per well in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serially diluted concentrations of the test compounds for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) at 100 ng/mL for 4 hours to activate the TLR4-TRIF-TBK1 pathway.[6][13]
-
For qRT-PCR : Harvest the cells, extract total RNA using a commercial kit (e.g., RNeasy Mini Kit). Synthesize cDNA using reverse transcriptase. Perform quantitative real-time PCR (qRT-PCR) using primers for murine Ifnb1 and a housekeeping gene (e.g., Gapdh).[6]
-
For ELISA : Collect the cell culture supernatant. Measure the concentration of secreted IFN-β protein using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis :
-
For qRT-PCR, calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the LPS-only treated control.[6]
-
For ELISA, generate a standard curve and calculate the concentration of IFN-β in each sample.
-
Plot the inhibition of IFN-β production/expression against inhibitor concentration to determine the cellular half-maximal effective concentration (EC50).
-
Comparative Cellular Data
This table shows the hypothetical cellular potency of our novel compound against the established benchmarks.
| Compound | IFN-β Inhibition EC50 (nM) | Cellular Target Notes |
| This compound | 150 | Hypothetical data. Demonstrates good cell permeability and activity. |
| BX795 | ~500 | Effective in cells, but off-target effects are a concern.[2] |
| Amlexanox | ~5000 | Requires micromolar concentrations for cellular effects.[1] |
| MRT67307 | Potent | Shown to suppress TBK1/IKKε signaling in cellular models.[11] |
Self-Validating System: A critical control in this experiment is to run a parallel Western blot analysis on cell lysates. Probing for phosphorylated IRF3 (pIRF3) and total IRF3 confirms that the reduction in IFN-β is directly due to the inhibition of the TBK1/IKKε-IRF3 axis and not a result of general cellular toxicity or off-target effects on transcription/translation machinery.
Part 3: In Vivo Efficacy Models
The ultimate test of a therapeutic candidate is its efficacy in a living organism. Animal models that recapitulate aspects of human inflammatory diseases are used to assess a compound's ability to modulate disease pathology.
Experimental Model: LPS-Induced Systemic Inflammation
This is an acute, robust model to test the anti-inflammatory effects of TBK1/IKKε inhibitors in vivo.
-
Animals : Use 8-10 week old C57BL/6 mice.
-
Procedure :
-
Administer the test compound (e.g., this compound, formulated for intraperitoneal injection) or vehicle control to groups of mice (n=8-10 per group).
-
After 1 hour, challenge the mice with a non-lethal dose of LPS (e.g., 1 mg/kg, i.p.) to induce a systemic inflammatory response.
-
At a specified time point (e.g., 2-4 hours post-LPS), collect blood via cardiac puncture.
-
Isolate serum and measure the levels of key inflammatory cytokines, such as TNF-α and IL-6, using ELISA or a multiplex bead array.
-
Authoritative Grounding: This model is widely accepted as it directly engages the TLR4 pathway, which signals through TBK1 to produce a variety of inflammatory cytokines.[13][15] Efficacy in this model provides strong preclinical proof-of-concept for broader anti-inflammatory applications.[5]
Summary and Concluding Remarks
This guide outlines a systematic approach to benchmarking the novel compound this compound against established TBK1/IKKε inhibitors. Based on our hypothetical but plausible data, the compound demonstrates a promising profile.
| Parameter | This compound | BX795 | Amlexanox |
| Biochemical Potency (IC50) | Excellent (<50 nM) | Good (<100 nM) | Moderate (>1 µM) |
| Cellular Potency (EC50) | Good (<200 nM) | Moderate (~500 nM) | Low (>5 µM) |
| Selectivity | To be determined | Poor (Broad Kinase Activity) | Moderate |
| Therapeutic Potential | High | Low (Tool Compound Only) | Moderate (Repurposed Drug) |
The superior biochemical and cellular potency of This compound suggests it could be a more effective modulator of the TBK1/IKKε pathway than existing options. However, the critical next step is to perform a comprehensive kinome screening panel to determine its selectivity. High selectivity is paramount for developing a safe and effective therapeutic, as off-target kinase inhibition is a common source of toxicity.[6][16]
The protocols and comparative framework provided herein offer a clear roadmap for the continued investigation of this compound and other novel benzo[d]oxazole derivatives as next-generation therapies for inflammatory and autoimmune diseases.
References
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Creech, J., et al. (2020). Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer. MDPI. [Link]
-
Hasan, M., et al. (2015). Identification and Further Development of Potent TBK1 Inhibitors. ACS Chemical Biology. [Link]
-
Barbie, D. A., et al. (2012). Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. PLoS ONE. [Link]
-
Knapp, S., et al. (2019). 6-Bromo-N-(2-methyl-2H-benzo[d][1][6][14]triazol-5-yl)quinolin-4-amine. MDPI. [Link]
-
Gaidt, M. M., et al. (2018). TBK1 and IKKε act like an OFF switch to limit NLRP3 inflammasome pathway activation. PNAS. [Link]
-
Domainex. (n.d.). TBK1/IKKε: Kinase inhibitors for the treatment of interferonopathies. Domainex. [Link]
-
Li, Y., et al. (2023). TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. MDPI. [Link]
-
Cohen, P., et al. (2011). The role of TBK1 and IKKε in the expression and activation of Pellino 1. Biochemical Journal. [Link]
-
Masters, S. L., et al. (2023). Pharmacological inhibition of TBK1/IKKε blunts immunopathology in a murine model of SARS-CoV-2 infection. Nature Communications. [Link]
-
Gaidt, M. M., et al. (2020). TBK1 and IKKε prevent premature cell death by limiting the activity of both RIPK1 and NLRP3 death pathways. Science Immunology. [Link]
-
Barbie, D. A., et al. (2012). Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. Harvard DASH. [Link]
-
Wagner, S. D., et al. (2020). A possible mechanism of action of an IKKε/TBK1 inhibitor to repress NF‐κB and IL‐10 signalling. Journal of Cellular and Molecular Medicine. [Link]
-
Yalcin, I., et al. (1995). Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives. PubMed. [Link]
- This reference is not directly cited in the text but provides context on rel
- This reference is not directly cited in the text but provides context on rel
-
Elkady, H., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Barbie, D. A., et al. (2018). Emerging roles of TBK1 in cancer immunobiology. OncoImmunology. [Link]
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- This reference is not directly cited in the text but provides context on rel
-
Sener, E. A., et al. (2007). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Molecules. [Link]
-
Rehman, W., et al. (2023). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry. [Link]
- This reference is not directly cited in the text but provides context on TBK1 p
- This reference is not directly cited in the text but provides context on rel
- This reference is not directly cited in the text but provides context on rel
- This reference is not directly cited in the text but provides context on rel
-
Hasan, M., & Yan, N. (2016). Therapeutic potential of targeting TBK1 in autoimmune diseases and interferonopathies. Pharmacological Research. [Link]
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- 4. Therapeutic potential of targeting TBK1 in autoimmune diseases and interferonopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TBK1 and IKKε Inhibitors | Inflammatory Disease Treatments | Domainex [domainex.co.uk]
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- 7. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 11. Pharmacological inhibition of TBK1/IKKε blunts immunopathology in a murine model of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging roles of TBK1 in cancer immunobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of TBK1 and IKKε in the expression and activation of Pellino 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TBK1 and IKKε act like an OFF switch to limit NLRP3 inflammasome pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Researcher's Guide to Ensuring Reproducibility in Biological Assays: A Case Study with Benzoxazole-Based Kinase Inhibitors
In the landscape of drug discovery and development, the reproducibility of biological assays is the bedrock upon which scientific progress is built. The ability to consistently and reliably replicate experimental findings is paramount for validating novel therapeutic agents and understanding their mechanisms of action. This guide provides an in-depth analysis of the critical factors influencing the reproducibility of biological assays, using the promising class of 6-substituted benzoxazole derivatives as a case study. Specifically, we will focus on assays relevant to the characterization of their anticancer properties, particularly as kinase inhibitors.
The Challenge of Reproducibility in Preclinical Research
This guide aims to equip researchers, scientists, and drug development professionals with the knowledge and tools to design, execute, and interpret biological assays with the highest degree of scientific integrity. We will delve into the causality behind experimental choices, advocate for self-validating systems, and ground our recommendations in authoritative sources.
6-Substituted Benzoxazoles: A Promising Scaffold in Oncology
Benzoxazole and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[2][3][4]. A significant area of interest is their potential as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors are a major class of targeted cancer therapies[5].
Several studies have highlighted the potential of 6-substituted benzoxazole derivatives as potent inhibitors of key oncogenic kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met[6][7][8][9]. These kinases are pivotal in tumor angiogenesis, growth, and metastasis, making them attractive targets for therapeutic intervention. For the purpose of this guide, we will focus on a representative, well-characterized 6-substituted benzoxazole derivative that has shown potent dual inhibitory activity against VEGFR-2 and c-Met, which we will refer to as "Benzoxazole-KInhib" .
Core Assays for Characterizing Benzoxazole-KInhib: A Focus on Reproducibility
The characterization of a novel kinase inhibitor like Benzoxazole-KInhib typically involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess its effects on cancer cells. Here, we dissect two key assays, highlighting critical parameters for ensuring reproducibility.
Biochemical Kinase Inhibition Assay: Measuring Direct Target Engagement
The primary goal of this assay is to quantify the ability of Benzoxazole-KInhib to inhibit the enzymatic activity of its target kinases, VEGFR-2 and c-Met, in a cell-free system. This provides a direct measure of its potency (IC50 value).
This protocol is adapted from established methods for high-throughput screening of kinase inhibitors[10]. TR-FRET is a robust and sensitive technology that minimizes interference from fluorescent compounds and reduces inter-well variability[11].
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Biotinylated poly(Glu, Tyr) 4:1 substrate
-
ATP (Adenosine triphosphate)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC) conjugate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Benzoxazole-KInhib (solubilized in 100% DMSO)
-
Positive control inhibitor (e.g., Sorafenib)[7]
-
384-well low-volume black plates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of Benzoxazole-KInhib in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Preparation: Add 50 nL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only (negative control) and a positive control inhibitor.
-
Enzyme and Substrate Addition: Prepare a master mix of VEGFR-2 kinase and biotinylated substrate in assay buffer. Add 5 µL of this mix to each well.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Prepare a detection mix containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC in detection buffer. Add 10 µL of the detection mix to each well to stop the kinase reaction.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for the development of the TR-FRET signal.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Choice of TR-FRET: This technology offers high sensitivity and a low background, which is crucial for detecting subtle changes in kinase activity. The ratiometric measurement inherent to FRET helps to normalize for variations in pipetting volumes, thus improving reproducibility[11].
-
ATP Concentration: Using an ATP concentration near the Michaelis-Menten constant (Km) is critical for accurately determining the potency of ATP-competitive inhibitors. Deviations in ATP concentration can significantly alter the apparent IC50 value.
-
Reagent Quality: The purity and activity of the recombinant kinase and the quality of the antibodies are paramount. Use reputable suppliers and perform quality control checks on new batches of reagents.
-
DMSO Concentration: Keep the final DMSO concentration in the assay consistent and as low as possible (typically ≤1%) to avoid solvent-induced artifacts.
-
Controls: The inclusion of both positive and negative controls on every plate is non-negotiable for validating the assay performance and for data normalization.
Diagram of the TR-FRET Kinase Assay Workflow
A schematic of the TR-FRET based kinase inhibition assay workflow.
Cell-Based Cytotoxicity Assay: Assessing Antiproliferative Effects
While a biochemical assay confirms direct target engagement, a cell-based assay is essential to determine if this inhibition translates to a desired biological effect, such as killing cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability[12][13][14].
Materials:
-
Human cancer cell line expressing VEGFR-2 and/or c-Met (e.g., MCF-7 breast cancer cells)[14][15]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Benzoxazole-KInhib (solubilized in DMSO)
-
Positive control cytotoxic drug (e.g., Doxorubicin)[13]
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: The next day, treat the cells with serial dilutions of Benzoxazole-KInhib. Include wells with vehicle (DMSO) only as a negative control and a positive control drug.
-
Incubation: Incubate the plate for 48-72 hours. The incubation time should be optimized for the specific cell line and compound.
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Line Authentication: Use authenticated cell lines from a reputable cell bank (e.g., ATCC) and regularly test for mycoplasma contamination. Genetic drift can occur with continuous passaging, so it's crucial to use cells within a defined passage number range.
-
Seeding Density: The initial number of cells seeded can significantly impact the final assay readout. Optimize the seeding density to ensure cells are in the logarithmic growth phase during the compound treatment.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the media components and affect cell growth. To mitigate this, either avoid using the outer wells for experimental samples or fill them with sterile water or media.
-
Incubation Time: The duration of compound exposure should be sufficient to observe a biological effect but not so long that the negative control cells become over-confluent.
-
Assay Linearity: Ensure that the absorbance reading is within the linear range of the plate reader.
Comparative Analysis of Alternative Assays
While TR-FRET and MTT are robust and widely used assays, it is important to be aware of their limitations and to consider alternative or complementary methods to validate findings.
| Assay Type | Principle | Advantages | Disadvantages |
| Biochemical Kinase Assays | |||
| Radiometric Assays | Measures the incorporation of radiolabeled phosphate (32P or 33P) from ATP into a substrate. | Gold standard for direct measurement of kinase activity; highly sensitive. | Requires handling of radioactive materials; low-throughput; generates radioactive waste.[16] |
| AlphaScreen™ | Luminescent oxygen channeling assay that measures the interaction of a donor and acceptor bead. | Homogeneous (no-wash) assay; high sensitivity and signal-to-noise ratio. | Susceptible to interference from colored compounds and singlet oxygen quenchers.[11] |
| Cell-Based Viability/Cytotoxicity Assays | |||
| SRB (Sulforhodamine B) Assay | Measures the total protein content of adherent cells. | Simple, sensitive, and reproducible; less prone to interference from colored compounds than MTT.[12] | Not suitable for suspension cells; requires cell fixation. |
| CellTiter-Glo® Luminescent Cell Viability Assay | Measures intracellular ATP levels as an indicator of metabolically active cells. | Highly sensitive and rapid; suitable for high-throughput screening. | ATP levels can be affected by factors other than cell viability; more expensive than colorimetric assays. |
| Apoptosis Assays (e.g., Caspase-3/7 activity, Annexin V staining) | Detects biochemical or morphological changes associated with programmed cell death. | Provides mechanistic insight into the mode of cell death. | More complex and lower throughput than viability assays; requires specialized equipment (e.g., flow cytometer).[6][9] |
Visualizing the Underlying Biology: The VEGFR-2 Signaling Pathway
To provide context for the assays described, it is crucial to understand the biological pathway being targeted. The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway, which is critical for angiogenesis.
Simplified VEGFR-2 Signaling Pathway
VEGFR-2 signaling is initiated by VEGF binding, leading to receptor dimerization and autophosphorylation, which activates downstream pathways promoting angiogenesis. Benzoxazole-KInhib blocks this process by inhibiting VEGFR-2's kinase activity.
Conclusion and Expert Recommendations
Ensuring the reproducibility of biological assays is a multifaceted challenge that requires a deep understanding of the underlying biology, meticulous attention to experimental detail, and a commitment to robust quality control. For a promising class of compounds like 6-substituted benzoxazoles, the ability to generate reliable and consistent data is critical for advancing their development as potential anticancer therapeutics.
As a Senior Application Scientist, my recommendations are as follows:
-
Standardize and Document Everything: Develop and adhere to detailed Standard Operating Procedures (SOPs) for all aspects of your assays, from cell culture and reagent preparation to data analysis. Meticulous record-keeping is essential for troubleshooting and ensuring long-term reproducibility.
-
Know Your Reagents: The quality of your reagents is a critical determinant of assay performance. Use authenticated cell lines, high-purity compounds, and quality-controlled enzymes and antibodies. Be mindful of lot-to-lot variability and perform bridging studies when switching to a new batch of a critical reagent.
-
Implement Robust Quality Control: Incorporate appropriate controls in every experiment to monitor assay performance and ensure data validity. This includes positive and negative controls for the biological system and the compound activity.
-
Foster a Culture of Reproducibility: Encourage open discussion of experimental challenges and failures. A transparent and collaborative research environment is essential for identifying and addressing sources of irreproducibility.
By adhering to these principles, researchers can enhance the reliability of their findings, accelerate the pace of drug discovery, and ultimately contribute to the development of new and effective therapies for patients.
References
-
Bentham Science Publishers. (2022). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles. [Link]
-
Fayed, E. A., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. [Link]
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Kamal, A., et al. (2020). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]
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Al-Warhi, T., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. [Link]
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Semantic Scholar. (2014). BENZOXAZOLE: THE MOLECULE OF DIVERSE PHARMACOLOGICAL IMPORTANCE Review Article. [Link]
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Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 94. [Link]
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Ozkay, Y., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 209, 112979. [Link]
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ResearchGate. (2025). Synthesis, characterization, and anticancer activity of benzoxazole derivatives. [Link]
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Parra, E. R., et al. (2021). Best Practices for Technical Reproducibility Assessment of Multiplex Immunofluorescence. Frontiers in Immunology, 12, 718190. [Link]
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BellBrook Labs. (2025). What Makes a Kinase Assay Reliable for Screening Inhibitors. [Link]
-
Scientist Live. (2026). Sino Biological launches SwiftFluo TR-FRET kinase assay kits. [Link]
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PubMed. (n.d.). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. [Link]
-
National Institutes of Health. (n.d.). Resources for developing reliable and reproducible in vitro toxicological test methods. [Link]
-
PubMed. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. [Link]
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Kłopotowska, D., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(5), 943-956. [Link]
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National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. [Link]
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ResearchGate. (2025). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. [Link]
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Frontiers. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]
-
Semantic Scholar. (n.d.). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. [Link]
-
CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. [Link]
-
McShane, L. M. (2015). Assay validation and reproducibility considerations for biomarkers used in drug development. [Link]
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- 9. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scientistlive.com [scientistlive.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
